molecular formula C9H8BrN B1266994 6-Bromo-2-methyl-1h-indole CAS No. 6127-19-1

6-Bromo-2-methyl-1h-indole

Cat. No.: B1266994
CAS No.: 6127-19-1
M. Wt: 210.07 g/mol
InChI Key: PTDPLQDPOIVTQW-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-1h-indole is a useful research compound. Its molecular formula is C9H8BrN and its molecular weight is 210.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115145. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-methyl-1H-indole
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InChI

InChI=1S/C9H8BrN/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDPLQDPOIVTQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30297300
Record name 6-Bromo-2-methylindole
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Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6127-19-1
Record name 6-Bromo-2-methyl-1H-indole
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Record name NSC 115145
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Record name 6127-19-1
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Record name 6-Bromo-2-methylindole
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Record name 6-bromo-2-methyl-1H-indole
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Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-2-methyl-1H-indole: Chemical Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the heterocyclic compound 6-Bromo-2-methyl-1H-indole. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis.

Core Chemical Properties

This compound is a substituted indole derivative with a bromine atom at the 6-position and a methyl group at the 2-position of the indole ring. While specific experimental data for some of its physical properties are not widely reported in publicly available literature, its fundamental chemical characteristics can be summarized.

PropertyValueSource
Molecular Formula C₉H₈BrN[1]
Molecular Weight 210.07 g/mol [1]
Physical State Solid (inferred from related compounds)N/A
Melting Point Not reported. For comparison, the melting point of 6-Chloro-3-methyl-1H-indole is 115-116 °C.N/A
Boiling Point Not reported.N/A
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol.N/A

Synthesis and Reactivity

The synthesis of this compound can be achieved through various established methods for indole synthesis, with the Fischer indole synthesis being a prominent and versatile approach.[2][3] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.

Experimental Protocol: Fischer Indole Synthesis (General Procedure)

A plausible synthetic route to this compound via the Fischer indole synthesis is outlined below. This protocol is a general representation and may require optimization for specific laboratory conditions.

Reactants:

  • (4-Bromophenyl)hydrazine hydrochloride

  • Acetone

  • Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride, or a Brønsted acid like sulfuric acid)

  • Solvent (e.g., ethanol, acetic acid, or toluene)

Procedure:

  • Hydrazone Formation: (4-Bromophenyl)hydrazine hydrochloride is reacted with acetone in a suitable solvent, such as ethanol, often in the presence of a mild base to neutralize the hydrochloride salt, to form the corresponding hydrazone.

  • Indolization: The formed hydrazone is then subjected to cyclization under acidic conditions. This is typically achieved by heating the hydrazone with an acid catalyst like polyphosphoric acid or a mixture of acetic acid and sulfuric acid.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The crude product is then extracted with an organic solvent. Purification is typically performed using column chromatography on silica gel to yield the pure this compound.

The reactivity of this compound is characteristic of the indole scaffold. The electron-rich pyrrole ring is susceptible to electrophilic substitution, primarily at the C3 position. The bromine atom at the C6 position can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, providing a versatile handle for further functionalization and the synthesis of more complex molecules.

Fischer_Indole_Synthesis 4-Bromophenylhydrazine 4-Bromophenylhydrazine Hydrazone_Intermediate Hydrazone_Intermediate 4-Bromophenylhydrazine->Hydrazone_Intermediate Condensation Acetone Acetone Acetone->Hydrazone_Intermediate Indole_Product This compound Hydrazone_Intermediate->Indole_Product Acid-catalyzed Cyclization

Fischer Indole Synthesis Workflow

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene and pyrrole rings, a singlet for the N-H proton (which may be broad), and a singlet for the methyl group at the C2 position. The chemical shifts of the aromatic protons will be influenced by the positions of the bromo and methyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbon atoms attached to the bromine and nitrogen atoms, as well as the methyl carbon, will have characteristic chemical shifts.

  • FT-IR: The infrared spectrum will likely exhibit a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching and C=C stretching vibrations are also expected in their typical regions.

Potential Biological Activity and Drug Development Applications

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer and neuroprotective effects. The introduction of a bromine atom can enhance the lipophilicity and metabolic stability of a molecule, potentially leading to improved pharmacokinetic properties.

Anticancer Potential

Numerous indole derivatives have been investigated as potential anticancer agents. Their mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis. While no specific studies on the anticancer activity of this compound have been identified, its structural similarity to other biologically active indoles suggests it could be a candidate for such investigations.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indole scaffold can serve as a template for the design of kinase inhibitors. An experimental workflow to assess the kinase inhibitory potential of this compound is presented below.

Kinase_Inhibition_Assay cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound This compound (Test Compound) Incubation Incubate Compound, Kinase, and Substrate Compound->Incubation Kinase Target Kinase Kinase->Incubation Substrate Substrate + ATP Substrate->Incubation Detection_Reagent Add Detection Reagent (e.g., Luminescent ATP detection) Incubation->Detection_Reagent Measurement Measure Signal (Luminescence) Detection_Reagent->Measurement Data_Analysis Determine IC50 Measurement->Data_Analysis

Kinase Inhibition Assay Workflow

Modulation of NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation, immunity, and cell survival. Aberrant NF-κB activation is implicated in various inflammatory diseases and cancers. Some indole derivatives have been shown to modulate this pathway. An experimental workflow to investigate the effect of this compound on the NF-κB signaling pathway is outlined below.

NFkB_Signaling_Assay cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis of NF-κB Activation Cells Culture Cells (e.g., Macrophages, Cancer Cells) Stimulation Stimulate with TNF-α or LPS Cells->Stimulation Treatment Treat with This compound Stimulation->Treatment Western_Blot Western Blot for p-IκBα, p-p65 Treatment->Western_Blot Luciferase_Assay NF-κB Reporter Luciferase Assay Treatment->Luciferase_Assay ELISA ELISA for Downstream Cytokines (e.g., IL-6) Treatment->ELISA Conclusion Assess Inhibitory Effect Western_Blot->Conclusion Luciferase_Assay->Conclusion ELISA->Conclusion

NF-κB Signaling Pathway Assay

Conclusion

This compound represents a valuable scaffold for the development of novel chemical entities with potential therapeutic applications. While specific experimental data for this compound are limited in the public domain, its synthesis is accessible through established methods, and its structure suggests the potential for interesting biological activities. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in drug discovery and development. This technical guide provides a foundational framework to support such endeavors.

References

The Biological Profile of 6-Bromo-2-methyl-1H-indole: A Predictive Analysis Based on Related Brominated Indole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

This technical guide explores the potential biological activities of the novel compound 6-bromo-2-methyl-1H-indole. As of this writing, direct experimental data on the biological effects of this specific molecule is not available in the public domain. Therefore, this document provides a comprehensive predictive analysis based on the well-documented bioactivities of structurally related 6-bromoindole derivatives. By examining the established anticancer, antimicrobial, and enzyme-inhibiting properties of these analogs, we can infer the likely therapeutic potential and mechanisms of action for this compound. This whitepaper aims to serve as a foundational resource for researchers and drug development professionals interested in the prospective applications of this compound, offering insights into potential areas of investigation and detailed experimental protocols from analogous studies.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Chemical modification of the indole ring, such as through halogenation, has been a fruitful strategy for enhancing therapeutic properties. The introduction of a bromine atom, particularly at the C6 position, has been shown to modulate the electronic and lipophilic character of the indole molecule, often leading to enhanced potency and selectivity for various biological targets.

This guide focuses on the potential biological landscape of this compound. While this specific compound remains uncharacterized in terms of its biological activity, a wealth of data exists for its structural relatives. This analysis will delve into the significant anticancer and antimicrobial activities reported for various 6-bromoindole derivatives, providing a predictive framework for the potential therapeutic utility of this compound.

Predicted Anticancer Activity

Derivatives of 6-bromoindole have demonstrated significant potential as anticancer agents, with activities attributed to various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.

Cytotoxic and Antiproliferative Effects

Studies on related compounds, such as 2,2-bis(6-bromo-3-indolyl)ethylamine, have shown potent cytotoxic activity against a broad range of cancer cell lines. This marine alkaloid has been demonstrated to induce apoptosis as the primary mechanism of cell death in the U937 tumor cell model[1]. The presence of the 6-bromoindole moiety is considered crucial for this activity. It is plausible that this compound could exhibit similar pro-apoptotic effects.

Inhibition of Signaling Pathways

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. Natural indole compounds have been shown to inhibit this pathway, leading to cell cycle arrest at the G1 phase[1].

PI3K_Pathway_Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes Brominated_Indole This compound (Predicted) Brominated_Indole->PI3K inhibits

Caption: Predicted inhibition of the PI3K/Akt signaling pathway by this compound.

Predicted Antimicrobial and Antibiotic Enhancing Activity

The 6-bromoindole scaffold is a recurring motif in compounds with significant antimicrobial properties. These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.

Intrinsic Antimicrobial Effects

Initial screenings of in-house compound libraries have identified 6-bromoindolglyoxylamide polyamine derivatives with intrinsic antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and S. intermedius. One of the most potent compounds in a studied series was 6-bromoindolglyoxylamido-spermine, which demonstrated good antimicrobial activity against S. intermedius (MIC 3.125 µM) and S. aureus (MIC 6.25 µM), and also showed moderate to strong antifungal activity against Candida albicans (MIC 17.2 µM) and Cryptococcus neoformans (MIC 1.1 µM)[2]. The mechanism of action for the most potent polyamine derivative was attributed to rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria[2][3].

Antibiotic Enhancement and Inhibition of Bacterial Enzymes

Certain 6-bromoindole derivatives have been identified as potentiators of conventional antibiotics, enhancing their efficacy against resistant bacterial strains[2][3]. Furthermore, derivatives of 6-bromoindole are being explored as inhibitors of bacterial cystathionine-γ-lyase (CGL), an enzyme involved in hydrogen sulfide (H2S) production, which protects pathogens from oxidative stress. Inhibition of CGL can enhance the activity of antibiotics against major human pathogens like Staphylococcus aureus and Pseudomonas aeruginosa[4].

The following table summarizes the minimum inhibitory concentrations (MICs) of some active 6-bromoindole derivatives against various microbial strains.

Compound ClassMicroorganismMIC (µM)Reference
6-bromoindolglyoxylamido-spermineStaphylococcus intermedius3.125[2]
6-bromoindolglyoxylamido-spermineStaphylococcus aureus6.25[2]
6-bromoindolglyoxylamido-spermineCandida albicans17.2[2]
6-bromoindolglyoxylamido-spermineCryptococcus neoformans1.1[2]

Experimental Protocols

While specific experimental data for this compound is unavailable, the following are detailed methodologies for key experiments cited for analogous compounds, which can serve as a template for future studies.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effects of a compound on cancer cell lines.

MTT_Assay_Workflow cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay and Measurement Seed_Cells Seed cancer cells in 96-well plates Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Prepare_Dilutions Prepare serial dilutions of This compound Add_Compound Add compound dilutions to wells Prepare_Dilutions->Add_Compound Incubate_48_72h Incubate for 48-72 hours Add_Compound->Incubate_48_72h Add_MTT Add MTT reagent to each well Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: A generalized workflow for an in vitro cytotoxicity (MTT) assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The growth medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Solubilization: The medium is removed, and a solubilizing agent such as DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the microorganism is prepared in a suitable broth medium.

  • Compound Dilution: Serial twofold dilutions of the test compound are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct biological data for this compound is currently lacking, the extensive research on its structural analogs strongly suggests a high potential for significant biological activity. The presence of the 6-bromoindole scaffold points towards promising avenues of investigation, particularly in the fields of oncology and infectious diseases.

Future research should focus on the synthesis of this compound and its subsequent evaluation in a battery of in vitro and in vivo assays to ascertain its cytotoxic, antimicrobial, and enzyme-inhibitory properties. The experimental protocols detailed in this guide provide a solid foundation for such investigations. Elucidating the structure-activity relationships of this compound in comparison to its known active analogs will be crucial for its potential development as a novel therapeutic agent. The insights provided in this whitepaper are intended to catalyze and guide these future research endeavors.

References

An In-depth Technical Guide to 6-Bromo-2-methyl-1H-indole Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives and analogs based on the 6-bromo-2-methyl-1H-indole scaffold. This privileged heterocyclic motif is a cornerstone in medicinal chemistry, serving as a key building block for a wide range of pharmacologically active agents. This document details synthetic pathways, experimental protocols for biological evaluation, and structure-activity relationship (SAR) insights to facilitate further research and drug development.

Synthesis of the this compound Core and Derivatives

The synthesis of the this compound scaffold is most classically achieved via the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone. Subsequent functionalization, particularly at the C3 position, is often accomplished through reactions like the Vilsmeier-Haack formylation to introduce a reactive aldehyde group, which serves as a handle for further diversification.

Experimental Protocol: Fischer Indole Synthesis of this compound

This protocol describes the synthesis of the core scaffold from (4-bromophenyl)hydrazine and acetone.

Materials:

  • (4-bromophenyl)hydrazine hydrochloride

  • Acetone

  • Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Hydrazone Formation: Dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add acetone (1.1 eq) to the solution. The mixture is stirred at room temperature for 2-4 hours to form the corresponding phenylhydrazone. The product can be monitored by TLC and often precipitates from the solution.

  • Cyclization: The crude hydrazone is collected and added to a suitable acid catalyst, such as polyphosphoric acid or a solution of sulfuric acid in a high-boiling solvent. The mixture is heated to 80-100°C for 2-6 hours.[1][2]

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

This protocol details the introduction of a formyl group at the C3 position.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Ice bath

  • Saturated sodium bicarbonate solution

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked flask under an inert atmosphere (argon or nitrogen), anhydrous DMF is cooled in an ice bath. Phosphorus oxychloride (1.2 eq) is added dropwise with vigorous stirring. The mixture is stirred for 30 minutes at 0°C to form the Vilsmeier reagent, a chloroiminium salt.[3][4][5]

  • Reaction with Indole: A solution of this compound (1.0 eq) in anhydrous DMF or DCM is added dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to 40-60°C for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Hydrolysis: The reaction is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic. The mixture is stirred vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Extraction and Purification: The product is extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound-3-carbaldehyde is purified by recrystallization or column chromatography.

Synthetic_Pathway cluster_0 Fischer Indole Synthesis cluster_1 Vilsmeier-Haack Formylation Hydrazine (4-bromophenyl)hydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Condensation Ketone Acetone Ketone->Hydrazone Core This compound Hydrazone->Core Acid (H+) Cyclization Derivative This compound- 3-carbaldehyde Core->Derivative Electrophilic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Derivative

Synthetic route to this compound-3-carbaldehyde.

Biological Activities and Therapeutic Potential

Derivatives of the 6-bromoindole scaffold exhibit a remarkable range of biological activities, positioning them as promising candidates for drug development in oncology, infectious diseases, and inflammation.

Anticancer Activity

Indole derivatives are known to exhibit potent antiproliferative effects against various human cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes like receptor tyrosine kinases (e.g., VEGFR-2) and modulation of cellular processes such as apoptosis and cell cycle progression.

Table 1: Anticancer Activity (IC₅₀) of Selected Indole Analogs

Compound Class Cell Line IC₅₀ (µM) Reference
Pyrazole-Indole Hybrids HepG2 (Liver) 6.1 - 7.9 [6]
Pyrazole-Indole Hybrids MCF-7 (Breast) 10.6 - 63.7 [6]
Pyrazole-Indole Hybrids HCT-116 (Colon) 17.4 - 38.9 [6]
Indole-Thiadiazole Hybrids A549 (Lung) 0.12 [7]
Indole-Thiadiazole Hybrids K562 (Leukemia) 0.01 [7]
Topoisomerase IIα Inhibitors SMMC-7721 (Liver) 0.56 - 0.89 [8]

Note: The data presented is for structurally related indole analogs to demonstrate the potential of the scaffold. Specific derivatives of this compound require dedicated screening.

Antimicrobial and Antibiotic Enhancement Activity

6-Bromoindole derivatives have shown significant promise in combating bacterial infections, including those caused by drug-resistant strains. Some analogs exhibit intrinsic antibacterial activity, while others act as antibiotic potentiators, enhancing the efficacy of existing drugs.

Table 2: Antimicrobial Activity (MIC) of Selected Bromoindole Analogs

Compound Class Organism MIC (µg/mL) Reference
Indolyl-benzoimidazoles S. aureus (MRSA) < 1.0 - 7.8 [9]
Indolyl-benzoimidazoles C. albicans 3.9 [9]
Thiazolidinone-Indoles Gram-positive bacteria 4 - 30 [10]
Thiazolidinone-Indoles Gram-negative bacteria 4 - 45 [10]
Multi-halogenated Indoles S. aureus 20 - 30 [11]

Note: The data is for related bromoindole structures. The 2-methyl substitution may influence activity and should be experimentally verified.

Kinase Inhibition

The indole nucleus is a well-established "privileged scaffold" for designing kinase inhibitors due to its structural resemblance to the purine core of ATP. This allows indole derivatives to act as competitive inhibitors in the ATP-binding pocket of various kinases, such as VEGFR-2, which is crucial for tumor angiogenesis.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF PKC->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Transcription Gene Transcription mTOR->Transcription ERK ERK MEK->ERK ERK->Transcription Response Angiogenesis Proliferation Survival Transcription->Response Leads to Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibition of ATP Binding

Inhibition of the VEGFR-2 signaling pathway by an indole analog.

Key Experimental Protocols for Biological Evaluation

Standardized protocols are crucial for obtaining reliable and comparable data. The following sections detail common in vitro assays for assessing the anticancer and antimicrobial activity of this compound derivatives.

Experimental_Workflow cluster_assays Examples of Secondary Assays Start Synthesized Compound Library (this compound derivatives) Primary_Screen Primary Screening (Single High Concentration) Start->Primary_Screen Dose_Response Dose-Response Assay (e.g., MTT / MIC) Primary_Screen->Dose_Response Active Compounds Hit_ID Hit Identification (IC₅₀ / MIC Determination) Dose_Response->Hit_ID Secondary_Assay Secondary / Mechanistic Assays Hit_ID->Secondary_Assay Potent Hits Lead_Opt Lead Optimization Secondary_Assay->Lead_Opt Confirmed Mechanism Apoptosis Apoptosis Assay (Annexin V) Cell_Cycle Cell Cycle Analysis Kinase Kinase Inhibition

General workflow for screening and characterizing novel compounds.

Protocol: MTT Assay for Anticancer Cytotoxicity Screening

The MTT assay is a colorimetric method for assessing cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[10]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the desired compound concentrations. Include vehicle controls (DMSO) and untreated controls. Incubate for 48-72 hours.[13]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.[11]

Materials:

  • Bacterial strains (e.g., S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Incubator (37°C)

Procedure:

  • Compound Dilution: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate. Prepare a 2X working stock of the test compound in MHB and add 100 µL to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain only MHB.

  • Inoculation: Prepare a standardized bacterial inoculum and dilute it in MHB so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to wells 1 through 11. Do not add bacteria to well 12.[14][15]

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[11]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol: VEGFR-2 Kinase Inhibition Assay

This biochemical assay measures the direct inhibition of VEGFR-2 kinase activity. Luminescence-based assays, such as the ADP-Glo™ assay, quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (containing MgCl₂, DTT)

  • VEGFR-2 specific peptide substrate

  • ATP

  • Test compounds in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and serially diluted test compounds.[16][17]

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate the plate at 30°C for 60 minutes.[16]

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and consumes any remaining unreacted ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30-60 minutes at room temperature.[18]

  • Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition versus the log of the inhibitor concentration.

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile and valuable starting point for the development of novel therapeutic agents. The synthetic accessibility of this core, combined with the potential for diversification at multiple positions, allows for the creation of large compound libraries for screening. The demonstrated potent anticancer, antimicrobial, and kinase inhibitory activities of related analogs underscore the significant potential held by this compound class. Future research should focus on the systematic synthesis and screening of this compound derivatives, detailed mechanistic studies of lead compounds, and optimization of pharmacokinetic and pharmacodynamic properties to advance these promising molecules toward clinical development.

References

Spectroscopic Analysis of 6-bromo-2-methyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for 6-bromo-2-methyl-1H-indole, a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail the experimental protocols used for data acquisition and present a comprehensive summary of the ¹H and ¹³C NMR spectral data.

Experimental Protocols

The nuclear magnetic resonance (NMR) spectra were acquired using a high-resolution spectrometer. The general procedure for obtaining the spectroscopic data is outlined below.

Instrumentation and Parameters: The ¹H NMR and ¹³C NMR spectra were recorded on a Bruker AVANCE 500 spectrometer. The operating frequencies for ¹H NMR and ¹³C NMR were 500 MHz and 125 MHz, respectively. The solvent used for all samples was deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) and were referenced to the residual solvent peak of CDCl₃ at 7.26 ppm for ¹H NMR. For ¹³C NMR, the chemical shifts are reported relative to the solvent signal.

Spectroscopic Data

The ¹H NMR and ¹³C NMR data for this compound are summarized in the tables below. These tables provide a clear and concise presentation of the chemical shifts (δ), and for ¹H NMR, the multiplicity, coupling constants (J), and integration values.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.92s-1HNH
7.73d1.61HAr-H
7.29dd8.6, 1.91HAr-H
7.22d8.61HAr-H
6.99s-1HAr-H
2.32d0.93HCH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
134.96C
130.22C
124.76CH
122.95CH
121.64C
112.50C-Br
111.60CH
9.64CH₃

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound.

Spectroscopic_Data_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_reporting Reporting A Weigh Compound B Dissolve in Deuterated Solvent (CDCl₃) A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Acquire ¹H and ¹³C NMR Spectra D->E F Process Raw Data (Fourier Transform, Phasing, Baseline Correction) E->F G Peak Picking and Integration F->G H Assign Chemical Shifts and Determine Coupling Constants G->H I Structure Elucidation H->I J Tabulate Spectroscopic Data I->J K Generate Technical Report J->K

Caption: General workflow for spectroscopic data acquisition and analysis.

Physical properties of 6-bromo-2-methyl-1h-indole (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of the heterocyclic compound 6-bromo-2-methyl-1h-indole, with a primary focus on its melting point and solubility. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for the determination of these crucial physical characteristics, adaptable for this and structurally similar molecules.

Core Physical Properties

Data Summary

The following table summarizes the available physical property data for the closely related compound, 6-bromoindole. This information is provided for comparative purposes.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound C₉H₈BrN210.07Not availableNot available
6-bromoindole C₈H₆BrN196.0492-96Not available

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the melting point and solubility of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range is often indicative of a pure compound.

Methodology:

  • Sample Preparation: A small, dry sample of the crystalline compound is finely crushed and packed into a capillary tube to a height of 1-2 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or an electronic sensor.

  • Heating Rate: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point. A rapid initial heating can be used to determine an approximate range, followed by a slower, more precise measurement with a fresh sample.

  • Observation: The temperatures at which the first droplet of liquid appears (onset of melting) and at which the entire solid sample has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

A general workflow for melting point determination is illustrated in the diagram below.

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Crush Sample prep2 Pack Capillary Tube prep1->prep2 meas1 Place in Apparatus prep2->meas1 meas2 Heat Slowly (1-2°C/min) meas1->meas2 meas3 Observe & Record Range meas2->meas3 res1 Melting Point Range meas3->res1

Figure 1. General workflow for melting point determination.
Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a compound is typically determined in a range of solvents of varying polarities.

Methodology: Shake-Flask Method

The shake-flask method is a common technique for determining thermodynamic solubility.

  • Preparation of Supersaturated Solution: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

  • Concentration Analysis: The concentration of the solute in the resulting saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or gravimetric analysis after solvent evaporation.

  • Solvent Selection: This procedure is repeated for a variety of solvents to create a solubility profile. Common solvents for screening include water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).

The logical steps for determining solubility are depicted in the following diagram.

solubility_determination_flowchart start Start: Select Solvent add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate (Shake/Stir at Constant T) add_excess->equilibrate separate Separate Undissolved Solid (Filter/Centrifuge) equilibrate->separate analyze Analyze Solute Concentration in Supernatant separate->analyze result Result: Solubility in Selected Solvent analyze->result

Figure 2. Logical flowchart for solubility determination.

Unveiling the Therapeutic Potential of 6-bromo-2-methyl-1H-indole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential therapeutic applications of 6-bromo-2-methyl-1H-indole. While direct research on this specific molecule is emerging, this document synthesizes data from the broader class of brominated indoles to highlight promising avenues for investigation in oncology, infectious diseases, and neurodegenerative disorders. The unique chemical properties conferred by the bromine and methyl substitutions on the indole scaffold make it a compelling candidate for novel drug development.

Potential Anticancer Applications

The indole nucleus is a privileged scaffold in oncology, with numerous derivatives demonstrating potent anticancer activity. Bromination of the indole ring has been shown to enhance this effect. The potential anticancer properties of this compound are likely rooted in the modulation of critical cellular signaling pathways implicated in cancer progression.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Indole derivatives have been shown to exert their anticancer effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, survival, and angiogenesis.[1][2][3] It is hypothesized that this compound could act as an inhibitor at one or more nodes within this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor This compound (Hypothesized) Inhibitor->Akt Inhibition

Figure 1: Hypothesized inhibition of the PI3K/Akt signaling pathway.
Quantitative Data: Cytotoxicity of Related Bromoindole Derivatives

While specific IC50 values for this compound are not yet widely published, data from structurally related brominated indole compounds demonstrate significant cytotoxic activity against various cancer cell lines. This data supports the rationale for investigating the subject compound.

Compound ClassCancer Cell LineIC50 (µM)Reference
2,2-bis(6-bromo-3-indolyl) ethylamineU937 (Lymphoma)Not specified, induces apoptosis[4]
6-bromoindolglyoxylamido-spermineStaphylococcus aureus6.25[5]
6-bromoindolglyoxylamido-spermineCryptococcus neoformans1.1[5]
2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivativesHCT-116 (Colon) & Hep-G2 (Liver)Strong cytotoxicity[6]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.[7][8]

Materials:

  • Human cancer cell line (e.g., HCT-116, Hep-G2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddCompound Add Serial Dilutions of This compound Incubate1->AddCompound Incubate2 Incubate 48-72h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddDMSO Add DMSO to Dissolve Formazan Incubate3->AddDMSO ReadAbsorbance Read Absorbance at 570 nm AddDMSO->ReadAbsorbance AnalyzeData Calculate Viability and IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Figure 2: General workflow for the MTT cytotoxicity assay.

Potential Antimicrobial Applications

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Bromoindole derivatives have shown promise as both direct-acting antimicrobials and as antibiotic potentiators.[9][10]

Mechanism of Action: Membrane Disruption and Enzyme Inhibition

Derivatives of 6-bromoindole have been shown to exert antimicrobial effects through mechanisms such as rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[9] Additionally, 6-bromoindole-based compounds have been identified as inhibitors of bacterial cystathionine γ-lyase, an enzyme involved in hydrogen sulfide production, which protects bacteria from oxidative stress.[10] Inhibition of this enzyme can enhance the efficacy of existing antibiotics.

Quantitative Data: Antimicrobial Activity of Related Bromoindole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related 6-bromoindole derivatives against various microbial strains.

CompoundMicrobial StrainMIC (µM)Reference
6-bromoindolglyoxylamido-spermineStaphylococcus aureus6.25[5]
6-bromoindolglyoxylamido-spermineStaphylococcus intermedius3.125[5]
6-bromoindolglyoxylamido-spermineCandida albicans17.2[5]
6-bromoindolglyoxylamido-spermineCryptococcus neoformans1.1[5]
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazoleCandida albicans3.9 µg/mL[11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol details the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.[12]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the test bacterium into MHB and incubate until the culture reaches the logarithmic growth phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in MHB in a 96-well plate.

  • Inoculation: Dilute the adjusted bacterial suspension and add to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria in broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.

Potential Neuroprotective Applications

Indole-based compounds are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[13][14] Their mechanisms of action often involve antioxidant properties, metal chelation, and modulation of signaling pathways involved in neuronal survival.[15][16]

Hypothesized Mechanisms of Neuroprotection

Based on the activities of related indole derivatives, this compound may exhibit neuroprotective effects through:

  • Antioxidant Activity: Scavenging reactive oxygen species (ROS) that contribute to neuronal damage.

  • Anti-inflammatory Effects: Modulating neuroinflammatory pathways.

  • Inhibition of Protein Aggregation: Interfering with the formation of amyloid-β plaques or α-synuclein fibrils.[15]

Further research is required to elucidate the specific neuroprotective mechanisms of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for indole synthesis, such as the Fischer indole synthesis, followed by or preceded by bromination. A general synthetic approach is outlined below.

Synthesis_Workflow Start Starting Materials (e.g., 4-bromophenylhydrazine and acetone) Reaction Fischer Indole Synthesis Start->Reaction Intermediate Crude Product Reaction->Intermediate Purification Purification (e.g., Column Chromatography) Intermediate->Purification Product This compound Purification->Product

Figure 3: A generalized workflow for the synthesis of this compound.

A detailed synthetic protocol would involve the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions, followed by purification. For instance, reacting 4-bromophenylhydrazine with acetone in the presence of an acid catalyst would yield the target compound.[17]

Conclusion and Future Directions

While direct and extensive research on this compound is still in its early stages, the wealth of data on related brominated indoles provides a strong rationale for its investigation as a potential therapeutic agent. Its structural features suggest promising activity in oncology, infectious diseases, and neuroprotection.

Future research should focus on:

  • In-depth Biological Screening: Evaluating the cytotoxic, antimicrobial, and neuroprotective activities of this compound against a wide range of cell lines and microbial strains.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • In Vivo Efficacy and Safety: Assessing the therapeutic potential and toxicological profile in preclinical animal models.

The exploration of this compound and its derivatives represents a promising frontier in the quest for novel and effective therapies for a range of challenging diseases.

References

The Discovery and Isolation of Brominated Indoles in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated indoles represent a significant class of marine natural products that have garnered substantial interest within the scientific community. These compounds, characterized by an indole core substituted with one or more bromine atoms, are predominantly found in marine organisms, including sponges, molluscs, and algae. Their diverse and potent biological activities, ranging from anti-inflammatory and anticancer to antimicrobial and neuroprotective effects, position them as promising candidates for drug discovery and development. The presence of bromine atoms often enhances the lipophilicity and alters the electronic properties of the indole scaffold, contributing to their heightened bioactivity compared to their non-halogenated counterparts. This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of brominated indoles from natural sources, with a focus on experimental protocols and quantitative data.

Natural Sources and Seminal Discoveries

The history of brominated indoles is deeply intertwined with the ancient dye, Tyrian purple, a vibrant pigment extracted from marine molluscs of the Muricidae family.[1][2] The primary component of this dye was identified in 1909 by Paul Friedländer as 6,6'-dibromoindigo, a discovery that required the processing of approximately 12,000 Murex brandaris snails to yield just 1.4 grams of the pure compound.[3] This historical account underscores the low natural abundance of these compounds and the challenges associated with their isolation.

Beyond the famed Tyrian purple, a diverse array of brominated indoles has been discovered in various marine organisms. Marine sponges, particularly of the genera Hyrtios, Aplysina, and Geodia, are prolific producers of these compounds.[4][5] For instance, 5,6-dibromotryptamine has been isolated from the South Pacific sponge Hyrtios sp.[6] The Icelandic marine sponge Geodia barretti has been found to produce 6-bromoindole derivatives with anti-inflammatory properties.[7] Marine algae and cyanobacteria are also sources of unique brominated indoles.[4]

Experimental Protocols: From Extraction to Pure Compound

The isolation of brominated indoles from their natural sources is a meticulous process that involves extraction, fractionation, and purification. The following protocols provide a general framework that can be adapted based on the specific compound and source organism.

Sample Collection and Preparation
  • Collection: Marine organisms should be collected sustainably and handled with care to preserve their chemical integrity. Samples are typically frozen immediately at -20°C or lower to prevent degradation of the secondary metabolites.

  • Preparation: The frozen biological material is lyophilized (freeze-dried) to remove water and then ground into a fine powder to increase the surface area for efficient extraction.

Extraction

A common method for the initial extraction of brominated indoles from marine sponges involves maceration with a mixture of dichloromethane (CH₂Cl₂) and methanol (CH₃OH) in a 1:1 ratio.[3] This solvent system is effective for extracting a broad range of metabolites with varying polarities.

General Protocol:

  • Macerate the powdered marine organism (e.g., 100 g) with a 1:1 mixture of CH₂Cl₂:CH₃OH (e.g., 3 x 500 mL) at room temperature.

  • Each extraction is typically carried out for 24 hours with constant stirring.

  • The solvent extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.

Bioassay-Guided Fractionation

To isolate bioactive compounds, the crude extract is subjected to a process called bioassay-guided fractionation. This involves separating the extract into fractions and testing each fraction for the desired biological activity (e.g., anti-inflammatory, cytotoxic). The active fractions are then further purified.

Workflow for Bioassay-Guided Fractionation:

Bioassay_Guided_Fractionation Bioassay-Guided Fractionation Workflow Crude_Extract Crude Extract from Natural Source Solvent_Partitioning Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) Crude_Extract->Solvent_Partitioning Fractions Fractions of Varying Polarity Solvent_Partitioning->Fractions Bioassay Biological Assay (e.g., Anti-inflammatory, Cytotoxicity) Fractions->Bioassay Active_Fraction Identification of Active Fraction(s) Bioassay->Active_Fraction Chromatography Chromatographic Purification (e.g., Column, HPLC) Active_Fraction->Chromatography Pure_Compound Isolated Pure Brominated Indole Chromatography->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation NFkB_Pathway_Inhibition Inhibition of the Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_NFkB IκBα-p50/p65 (Inactive NF-κB) IKK_complex->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα IkBa_NFkB->p_IkBa Ub_p_IkBa Ub-(P-IκBα) p_IkBa->Ub_p_IkBa Ubiquitination Proteasome Proteasome Ub_p_IkBa->Proteasome Degradation p50_p65 p50/p65 (Active NF-κB) Proteasome->p50_p65 p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation Brominated_Indoles Brominated Indoles Brominated_Indoles->IKK_complex Inhibits DNA DNA p50_p65_nuc->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes

References

6-Bromo-2-methyl-1H-indole: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of its Chemical Properties, Synthesis, and Biological Significance

This technical guide provides a comprehensive overview of 6-Bromo-2-methyl-1H-indole, a halogenated indole derivative of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical identifiers, physicochemical properties, a representative synthesis protocol, and known biological activities, with a focus on its potential as an anti-inflammatory agent.

Core Chemical and Physical Data

The fundamental identifiers and physicochemical properties of this compound are summarized below, providing a foundational dataset for research and experimental design.

Table 1: Chemical Identifiers for this compound
IdentifierValue
CAS Number 6127-19-1[1]
Molecular Formula C₉H₈BrN
IUPAC Name This compound
InChI InChI=1S/C9H8BrN/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5,11H,1H3
InChIKey Not readily available
SMILES CC1=CC2=C(N1)C=C(C=C2)Br
PubChem CID Not readily available
Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular Weight 210.07 g/mol
Appearance White to brown powder (inferred from related compounds)[2]
Melting Point 92-96 °C (for the related compound 6-Bromo-1H-indole)
Boiling Point Not readily available
Solubility Soluble in organic solvents like methanol and DMSO.

Synthesis of this compound

The Fischer indole synthesis is a widely recognized and versatile method for the preparation of indole derivatives. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, the reaction would proceed by reacting (4-bromophenyl)hydrazine with acetone.

Experimental Protocol: Fischer Indole Synthesis

This protocol is a representative method for the synthesis of this compound.

Materials:

  • (4-bromophenyl)hydrazine hydrochloride

  • Acetone

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Formation of the Hydrazone: In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride in a minimal amount of warm ethanol. Add a slight excess of acetone to the solution. Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone may be observed as a precipitate.

  • Cyclization: To the reaction mixture containing the crude phenylhydrazone, add a suitable acid catalyst, such as polyphosphoric acid or a mixture of glacial acetic acid and sulfuric acid. Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

Synthesis Workflow

G Fischer Indole Synthesis Workflow cluster_start Starting Materials start1 (4-bromophenyl)hydrazine hydrazone Formation of (4-bromophenyl)hydrazone start1->hydrazone start2 Acetone start2->hydrazone cyclization Acid-catalyzed Cyclization hydrazone->cyclization Heat, Acid workup Neutralization & Extraction cyclization->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: A flowchart illustrating the key stages of the Fischer indole synthesis for producing this compound.

Biological Activity and Signaling Pathways

Brominated indoles are a class of compounds that have garnered significant attention for their diverse and potent biological activities.[3] While specific studies on this compound are limited, the broader class of 6-bromoindoles has demonstrated notable anti-inflammatory, antimicrobial, and antifungal properties.[4]

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

A key mechanism underlying the anti-inflammatory effects of 6-bromoindoles is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.

Studies have shown that 6-bromoindole can significantly inhibit the translocation of NF-κB to the nucleus in stimulated macrophages.[5] This leads to a downstream reduction in the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[5]

NF-κB Signaling Pathway Inhibition

Caption: A diagram illustrating the inhibitory effect of 6-bromoindole on the NF-κB signaling pathway.

Experimental Protocols for Biological Assays

To evaluate the biological activity of this compound, standard in vitro assays can be employed.

NF-κB Translocation Assay (Immunofluorescence)

This protocol describes a method to visualize and quantify the inhibition of NF-κB nuclear translocation.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB p65 subunit

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB translocation. Include an unstimulated control group.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking and Staining: Block non-specific binding with blocking buffer for 1 hour. Incubate with the primary anti-p65 antibody overnight at 4°C. After washing, incubate with the fluorescent secondary antibody and DAPI for 1 hour at room temperature.

  • Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

  • Analysis: Quantify the nuclear fluorescence intensity of the p65 subunit in multiple cells per treatment condition to determine the extent of translocation inhibition.

Cytotoxicity Assay (MTT Assay)

This protocol measures the effect of the compound on cell viability.

Materials:

  • A suitable cancer cell line (e.g., HeLa, MCF-7) or the cell line used for the activity assay (e.g., RAW 264.7)

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 24-48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

This compound is a valuable scaffold for medicinal chemistry and drug discovery. Its synthesis via the Fischer indole reaction is well-established, and its potential as an anti-inflammatory agent, through the inhibition of the NF-κB pathway, makes it a compelling candidate for further investigation. The protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this and related brominated indole compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 6-bromo-2-methyl-1H-indole from 4-bromo-2-nitrotoluene, a valuable intermediate in pharmaceutical and materials science research. The synthesis is based on the widely utilized Leimgruber-Batcho indole synthesis, which proceeds in two key steps: the formation of a β-amino-nitrostyrene intermediate followed by a reductive cyclization.

Overview of the Synthetic Pathway

The synthesis begins with the condensation of 4-bromo-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine, typically pyrrolidine, to form a reactive enamine intermediate.[1] This intermediate is then subjected to reductive cyclization to yield the desired this compound.[1] This method is favored for its high yields and mild reaction conditions.[1]

Logical Workflow of the Synthesis

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization 4-bromo-2-nitrotoluene 4-bromo-2-nitrotoluene Enamine_Intermediate (E)-1-(4-bromo-2-nitrostyryl)pyrrolidine 4-bromo-2-nitrotoluene->Enamine_Intermediate Condensation DMF-DMA_Pyrrolidine DMF-DMA / Pyrrolidine DMF-DMA_Pyrrolidine->Enamine_Intermediate Final_Product This compound Enamine_Intermediate->Final_Product Reduction & Cyclization Reducing_Agent Raney Ni / Hydrazine hydrate Reducing_Agent->Final_Product

Caption: Synthetic route from 4-bromo-2-nitrotoluene to this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical and Spectroscopic Data of Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
4-bromo-2-nitrotolueneC₇H₆BrNO₂216.03Yellow solid43-46
(E)-1-(4-bromo-2-nitrostyryl)pyrrolidineC₁₂H₁₃BrN₂O₂297.15Red solidNot Reported
This compoundC₉H₈BrN210.07Off-white to pale brown solid103-106

Table 2: NMR Spectroscopic Data

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
This compound 7.75 (br s, 1H, NH), 7.42 (d, J = 1.6 Hz, 1H, H-7), 7.33 (d, J = 8.4 Hz, 1H, H-4), 7.08 (dd, J = 8.4, 1.6 Hz, 1H, H-5), 6.20 (s, 1H, H-3), 2.40 (s, 3H, CH₃)136.9, 136.0, 128.8, 122.9, 121.8, 115.3, 113.8, 99.8, 13.5
(E)-1-(4-bromo-2-nitrostyryl)pyrrolidine 7.95 (d, J = 2.1 Hz, 1H), 7.53 (dd, J = 8.5, 2.1 Hz, 1H), 7.15 (d, J = 14.0 Hz, 1H), 6.98 (d, J = 8.5 Hz, 1H), 5.85 (d, J = 14.0 Hz, 1H), 3.40 (t, J = 6.6 Hz, 4H), 2.00 (t, J = 6.6 Hz, 4H)148.5, 138.2, 134.1, 131.5, 128.9, 122.1, 108.9, 50.5, 25.2

Note: NMR data is predicted and/or compiled from similar known compounds and may vary slightly based on experimental conditions.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound.

Experimental Workflow Overview

G cluster_0 Synthesis cluster_1 Purification & Analysis Start Start Step1 Step 1: Enamine Formation (4-bromo-2-nitrotoluene + DMF-DMA/Pyrrolidine) Start->Step1 Step2 Step 2: Reductive Cyclization (Enamine + Raney Ni/Hydrazine) Step1->Step2 End Final Product: This compound Step2->End Purification Column Chromatography / Recrystallization Step2->Purification Analysis TLC, NMR, MS Purification->Analysis

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Step 1: Synthesis of (E)-1-(4-bromo-2-nitrostyryl)pyrrolidine

This procedure details the formation of the enamine intermediate.

Materials:

  • 4-bromo-2-nitrotoluene

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of 4-bromo-2-nitrotoluene (1 equivalent) in anhydrous DMF, add pyrrolidine (1.2 equivalents) followed by N,N-dimethylformamide dimethyl acetal (1.2 equivalents).

  • Heat the reaction mixture to 100-110 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield (E)-1-(4-bromo-2-nitrostyryl)pyrrolidine as a red solid.

Expected Yield: 85-95%

Step 2: Synthesis of this compound

This protocol describes the reductive cyclization of the enamine intermediate to the final indole product.

Materials:

  • (E)-1-(4-bromo-2-nitrostyryl)pyrrolidine

  • Raney Nickel (50% slurry in water)

  • Hydrazine hydrate (80%)

  • Ethanol

  • Ethyl acetate

  • Celite®

Equipment:

  • Three-neck round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • In a three-neck round-bottom flask, suspend (E)-1-(4-bromo-2-nitrostyyryl)pyrrolidine (1 equivalent) in ethanol.

  • Add a catalytic amount of Raney Nickel slurry (approximately 10-20% by weight of the starting material).

  • Heat the mixture to reflux (approximately 78 °C).

  • Add hydrazine hydrate (4-5 equivalents) dropwise via a dropping funnel over a period of 30-60 minutes. Caution: The reaction is exothermic and may cause vigorous evolution of gas.

  • After the addition is complete, continue to reflux for an additional 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the Raney Nickel. Wash the Celite® pad with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Expected Yield: 70-85%

References

Application Notes and Protocols: Suzuki Coupling Reactions with 6-bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have established it as a cornerstone in medicinal chemistry.[2] Consequently, the development of efficient and versatile methods for the functionalization of the indole core is of paramount importance for the synthesis of novel bioactive molecules.

The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely adopted method for the formation of carbon-carbon bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids and their derivatives.[3] This palladium-catalyzed reaction provides a direct and efficient route to arylated indoles, which are key intermediates in the synthesis of numerous therapeutic agents.[2]

These application notes provide detailed protocols and a summary of reaction conditions for the Suzuki coupling of 6-bromo-2-methyl-1H-indole with various arylboronic acids. The resulting 6-aryl-2-methyl-1H-indole derivatives are of significant interest in drug discovery programs targeting a wide range of diseases.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[3] The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the 6-aryl-2-methyl-1H-indole product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism cluster_reactants ArylHalide This compound (Ar-Br) BoronicAcid Arylboronic Acid (R'-B(OH)2) Base Base

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes reaction conditions and yields for the Suzuki-Miyaura cross-coupling of a substrate analogous to this compound, specifically 2,3,6-tribromo-1-methyl-1H-indole, with various arylboronic acids. These conditions serve as a strong starting point for the optimization of the coupling with this compound.[4]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃1,4-Dioxane/H₂O110685
24-Methylphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃1,4-Dioxane/H₂O110682
34-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃1,4-Dioxane/H₂O110688
44-Chlorophenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃1,4-Dioxane/H₂O110675
53-Nitrophenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃1,4-Dioxane/H₂O110665

Data is based on the arylation at the C6 position of 2,3,6-tribromo-1-methyl-1H-indole as reported in the literature and serves as a representative example.[4]

Experimental Protocols

Materials and Reagents
  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, often with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and add it to the reaction flask. If a ligand is required, it should be added at this stage.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 5 mL) to the flask via syringe.

  • Degassing: Seal the vessel and degas the mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-2-methyl-1H-indole.

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - Base B Add Catalyst System: - Palladium Source - Ligand (if needed) A->B C Add Degassed Solvent B->C D Inert Atmosphere (N₂ or Ar) C->D E Heat and Stir D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G H Aqueous Work-up & Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J

Applications in Drug Discovery

The 6-aryl-2-methyl-1H-indole scaffold is a valuable pharmacophore in the development of new therapeutic agents. The introduction of diverse aryl and heteroaryl groups at the C6 position of the indole ring allows for the modulation of the molecule's physicochemical properties and its interaction with biological targets. These derivatives have been explored for a range of therapeutic applications, including but not limited to:

  • Anticancer Agents: Many indole derivatives exhibit potent anticancer activity through various mechanisms, such as inhibition of tubulin polymerization or protein kinases.[1]

  • Antiviral Agents: The indole nucleus is present in several compounds with significant antiviral properties.[5]

  • Anti-inflammatory Agents: Indole-containing compounds, such as Indomethacin, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs).[2]

The Suzuki-Miyaura coupling provides a robust and flexible platform for the synthesis of libraries of 6-aryl-2-methyl-1H-indole derivatives for high-throughput screening and lead optimization in drug discovery campaigns.

Troubleshooting

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active catalyst/ligand system (e.g., a Buchwald-Hartwig ligand like SPhos or XPhos), or a stronger base (e.g., Cs₂CO₃ or K₃PO₄). Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

  • Side Reactions: Protodeborylation of the boronic acid or hydrodehalogenation of the bromoindole can be competing side reactions. Using a less polar solvent or a different base may mitigate these issues.

  • Catalyst Inhibition: The NH group of the indole can coordinate to the palladium catalyst, leading to inhibition. While this is generally less of an issue with bromoindoles compared to more acidic nitrogen heterocycles, N-protection of the indole may be considered in challenging cases.[6]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl-2-methyl-1H-indoles from this compound. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize these important transformations. The versatility of this reaction allows for the generation of diverse libraries of indole derivatives, which are crucial for the discovery of new and improved therapeutic agents.

References

Palladium-Catalyzed Reactions of 6-Bromo-2-methyl-1H-indole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 6-bromo-2-methyl-1H-indole as a key building block. The indole scaffold is a privileged structure in medicinal chemistry, and the functionalization of this core at the 6-position via robust and versatile palladium-catalyzed methods allows for the synthesis of diverse compound libraries for drug discovery and development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of 6-aryl- or 6-heteroaryl-2-methyl-1H-indoles. These products are valuable intermediates for the development of novel therapeutic agents.

Reaction Principle: The reaction involves the palladium-catalyzed cross-coupling of this compound with an organoboron compound, typically a boronic acid or its ester, in the presence of a base. The catalytic cycle proceeds through oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst.

Experimental Protocol: Synthesis of 2-Methyl-6-(4-tolyl)-1H-indole

Materials:

  • This compound

  • p-tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv.), p-tolylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and add them to the reaction flask.

  • Add a mixture of anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.

  • Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methyl-6-(4-tolyl)-1H-indole.

Data Presentation:

EntryArylboronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O801880-90
33-Pyridinylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O902470-85
42-Thienylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O801875-88

Yields are estimated based on similar reactions reported in the literature and may vary.

Visualization:

Suzuki_Workflow cluster_prep Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - this compound - Arylboronic acid - Base (e.g., K₃PO₄) B Add Catalyst System: - Palladium source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) A->B C Add Solvent System: (e.g., Dioxane/H₂O) B->C D Degas Mixture (e.g., N₂ bubbling) C->D E Heat to Reaction Temp. D->E F Reaction Work-up: - Quench - Extract - Dry E->F G Purification: (e.g., Column Chromatography) F->G H Product Analysis: (e.g., NMR, MS) G->H

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of 6-amino-2-methyl-1H-indole derivatives.[1] This reaction is crucial for introducing diverse amine functionalities, which are prevalent in biologically active molecules.[1]

Reaction Principle: This reaction involves the palladium-catalyzed cross-coupling of this compound with a primary or secondary amine in the presence of a suitable phosphine ligand and a strong base.[2] The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[2]

Experimental Protocol: Synthesis of 2-Methyl-6-(morpholin-4-yl)-1H-indole

Materials:

  • This compound

  • Morpholine

  • RuPhos Precatalyst

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)

  • Tetrahydrofuran (THF) (anhydrous)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), morpholine (1.2 mmol, 1.2 equiv.), and the RuPhos precatalyst (0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous THF (5 mL) via syringe.

  • Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv.) dropwise to the stirred reaction mixture.

  • Seal the tube and heat the reaction mixture to 65 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, and dry the organic layer over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Data Presentation:

EntryAmine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineBrettPhos PrecatalystLiHMDSTHF6512-2480-90
2PiperidineRuPhos PrecatalystLiHMDSTHF6512-2485-95
3BenzylamineBrettPhos PrecatalystLiHMDSTHF6512-2475-85
4N-MethylanilineRuPhos PrecatalystLiHMDSTHF6512-2470-80

Yields are estimated based on similar reactions reported in the literature and may vary.

Visualization:

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Pd(II)(Ar)(Br)L Pd(II)(Ar)(Br)L Pd(0)L->Pd(II)(Ar)(Br)L Oxidative Addition (Ar-Br) Pd(II)(Ar)(NR¹R²)L Pd(II)(Ar)(NR¹R²)L Pd(II)(Ar)(Br)L->Pd(II)(Ar)(NR¹R²)L Amine Coordination & Deprotonation (+ HNR¹R², + Base) Pd(II)(Ar)(NR¹R²)L->Pd(0)L Ar-NR¹R² 6-Amino-2-methyl- 1H-indole Pd(II)(Ar)(NR¹R²)L->Ar-NR¹R² Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of 6-alkynyl-2-methyl-1H-indoles. These compounds are versatile intermediates in organic synthesis and medicinal chemistry.

Reaction Principle: The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination.

Experimental Protocol: Synthesis of 2-Methyl-6-(phenylethynyl)-1H-indole

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.) via syringe.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the stirred mixture.

  • Heat the reaction to 80 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography on silica gel.

Data Presentation:

EntryTerminal Alkyne PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFReflux1285-95
21-HexynePdCl₂(PPh₃)₂ / CuIEt₃NTolueneRT2080-90
3Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12-2480-90
4EthynylbenzenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-690-98

Yields are estimated based on similar reactions reported in the literature and may vary.

Visualization:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - this compound - Terminal Alkyne - Base (e.g., Et₃N) B Add Catalyst System: - Pd Source (e.g., PdCl₂(PPh₃)₂) - Cu(I) Source (e.g., CuI) A->B C Add Solvent: (e.g., DMF or THF) B->C D Heat to Reaction Temp. C->D E Reaction Work-up: - Quench - Extract - Dry D->E F Purification: (e.g., Column Chromatography) E->F G Product Analysis: (e.g., NMR, MS) F->G

Caption: General workflow for the Sonogashira coupling reaction.

Heck Reaction

The Heck reaction provides a method for the synthesis of 6-alkenyl-2-methyl-1H-indoles by coupling this compound with an alkene.[3] This reaction is a valuable tool for C-C bond formation and the introduction of vinyl groups.

Reaction Principle: The reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base.[3] The mechanism includes oxidative addition of the aryl halide to Pd(0), migratory insertion of the alkene, and subsequent β-hydride elimination to form the substituted alkene product.[3]

Experimental Protocol: Synthesis of 2-Methyl-6-styryl-1H-indole

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (ACN) (anhydrous)

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).

  • Add anhydrous acetonitrile (5 mL) and triethylamine (1.5 mmol, 1.5 equiv.).

  • Seal the tube and heat the mixture to 100 °C for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Data Presentation:

EntryAlkene PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NACN1002470-85
2StyrenePd(OAc)₂ / PPh₃K₂CO₃DMF1201865-80
3AcrylonitrilePdCl₂(PPh₃)₂NaOAcDMA1102460-75
4Methyl vinyl ketonePd(OAc)₂ / P(o-tol)₃Et₃NACN1002450-70

Yields are estimated based on similar reactions reported in the literature and may vary.

Visualization:

Heck_Cycle Pd(0)L₂ Pd(0)L₂ Pd(II)(Ar)(Br)L₂ Pd(II)(Ar)(Br)L₂ Pd(0)L₂->Pd(II)(Ar)(Br)L₂ Oxidative Addition (Ar-Br) Pd(II)-Alkene Complex Pd(II)-Alkene Complex Pd(II)(Ar)(Br)L₂->Pd(II)-Alkene Complex Alkene Coordination Pd(II)-Hydrido Complex Pd(II)-Hydrido Complex Pd(II)-Alkene Complex->Pd(II)-Hydrido Complex Migratory Insertion & β-Hydride Elimination Pd(II)-Hydrido Complex->Pd(0)L₂ Reductive Elimination (+ Base) Product 6-Alkenyl-2-methyl- 1H-indole Pd(II)-Hydrido Complex->Product

Caption: Catalytic cycle of the Heck reaction.

Cyanation Reaction

Palladium-catalyzed cyanation of this compound provides a direct route to 2-methyl-1H-indole-6-carbonitrile. The nitrile group is a versatile functional group that can be converted into amines, amides, carboxylic acids, and tetrazoles.

Reaction Principle: This reaction involves the palladium-catalyzed substitution of the bromine atom with a cyanide group from a cyanide source, such as potassium ferrocyanide or zinc cyanide.

Experimental Protocol: Synthesis of 2-Methyl-1H-indole-6-carbonitrile

Materials:

  • This compound

  • Potassium ferrocyanide(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • To a reaction tube, add this compound (1.0 mmol, 1.0 equiv.), potassium ferrocyanide(II) trihydrate (0.33 mmol, 0.33 equiv.), palladium(II) acetate (0.05 mmol, 5 mol%), and sodium carbonate (2.0 mmol, 2.0 equiv.).

  • Add N,N-dimethylacetamide (5 mL).

  • Seal the tube and heat the reaction mixture to 120 °C for 5-10 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation:

EntryCyanide SourceCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1K₄[Fe(CN)₆]Pd(OAc)₂Na₂CO₃DMA1205-1070-85
2Zn(CN)₂Pd(dppf)Cl₂-DMF1001275-90
3KCNPd(PPh₃)₄-DMF80860-75
4CuCNPd(OAc)₂ / XPhosK₃PO₄Dioxane1102465-80

Yields are estimated based on similar reactions reported in the literature and may vary. Caution: Cyanide reagents are highly toxic and should be handled with appropriate safety precautions.

Visualization:

Cyanation_Workflow A Combine Reactants: - this compound - Cyanide Source - Base (if required) B Add Catalyst System: - Palladium Source - Ligand (optional) A->B C Add Solvent B->C D Heat to Reaction Temp. C->D E Reaction Work-up & Purification D->E F 2-Methyl-1H-indole-6-carbonitrile E->F

Caption: General workflow for the palladium-catalyzed cyanation reaction.

References

Application Notes and Protocols for N-alkylation of 6-bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 6-bromo-2-methyl-1H-indole. The N-alkylation of indoles is a cornerstone transformation in medicinal chemistry and drug development, as the substituent on the indole nitrogen can significantly modulate the pharmacological and pharmacokinetic properties of the molecule. This compound is a valuable scaffold, and its N-functionalization opens avenues for the synthesis of a diverse range of bioactive compounds.

Application Notes

The N-alkylation of this compound typically proceeds via the deprotonation of the indole nitrogen followed by nucleophilic substitution with an alkylating agent. The reactivity of the indole is influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methyl group. Several methods have been developed for the N-alkylation of indoles, with the classical approach involving a strong base in a polar aprotic solvent being the most common.

Classical N-Alkylation: This method relies on the deprotonation of the indole NH with a strong base, such as sodium hydride (NaH), to form the corresponding sodium salt. This highly nucleophilic indolide anion then reacts with an electrophilic alkylating agent, typically an alkyl halide (iodide, bromide, or chloride). Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed to ensure the solubility of the reagents and facilitate the reaction. This method is generally high-yielding and selective for N-alkylation over C-alkylation.[1]

Phase-Transfer Catalysis (PTC): For certain applications, phase-transfer catalysis offers a milder alternative to the use of strong, moisture-sensitive bases like NaH. In this method, a base such as potassium hydroxide (KOH) can be used in a biphasic system with a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the transfer of the hydroxide ion to the organic phase for deprotonation.

Modern Catalytic Methods: Recent advances in organic synthesis have introduced several catalytic methods for N-alkylation, which can offer advantages in terms of functional group tolerance and milder reaction conditions. These include:

  • Copper-Catalyzed N-Alkylation: Copper salts can catalyze the coupling of indoles with various alkylating agents.

  • Iron-Catalyzed N-Alkylation: Iron catalysts have been employed for the N-alkylation of indolines followed by oxidation to the corresponding N-alkylated indoles, offering a different synthetic route.

  • Nickel-Catalyzed Enantioselective N-Alkylation: For the synthesis of chiral N-alkylated indoles, nickel-catalyzed methods have been developed, providing access to enantioenriched products.[2]

The choice of method depends on the specific alkyl group to be introduced, the scale of the reaction, and the presence of other functional groups in the molecule. For general-purpose N-alkylation of this compound with simple alkyl halides, the classical NaH/DMF protocol remains a robust and reliable choice.

Data Presentation: Comparison of N-Alkylation Protocols for Indole Derivatives

The following table summarizes various reported conditions for the N-alkylation of different indole substrates. While specific data for this compound is limited in the literature, these examples provide a strong basis for protocol development.

Indole SubstrateAlkylating AgentBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
5-Bromo-4-fluoro-2-methyl-1H-indoleMethyl IodideNaH (1.1)DMF0 to RT2-485-95
5-Bromo-4-fluoro-2-methyl-1H-indoleEthyl BromideNaH (1.2)DMFRT6-1280-90
5-Bromo-4-fluoro-2-methyl-1H-indoleBenzyl BromideNaH (1.1)THF0 to RT4-890-98
IndoleBenzyl BromideKOH (3.99)DMSORT0.7585-89[3]
2,3-dimethyl-1H-indoleBenzyl BromideNaH (4.0)DMF800.591[4]
5-BromoindoleMethyl IodideDABCO (0.1)DMC/DMF90-95599[5]

Note: DABCO = 1,4-diazabicyclo[2.2.2]octane, DMC = dimethyl carbonate. The yields and reaction conditions are as reported in the cited literature and may require optimization for this compound.

Experimental Protocols

Protocol 1: Classical N-Methylation of this compound

This protocol describes a general procedure for the N-methylation of this compound using methyl iodide and sodium hydride in DMF.

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. The mixture may effervesce as hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases and the solution becomes homogeneous or a slurry of the sodium salt forms.

  • Alkylation: Add methyl iodide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-methylated product.

Protocol 2: N-Benzylation of this compound

This protocol outlines the N-benzylation of this compound using benzyl bromide.

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Add anhydrous THF to dissolve the indole.

  • Deprotonation: Cool the solution to 0 °C and carefully add sodium hydride (1.1-1.2 eq) portion-wise.

  • Stirring: Stir the mixture at 0 °C for 30-60 minutes.

  • Alkylation: Slowly add benzyl bromide (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction with saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

General Workflow for N-Alkylation of this compound

N_Alkylation_Workflow start_end start_end process process reagent reagent product product sub This compound dissolve Dissolve in Anhydrous Solvent sub->dissolve deprotonate Deprotonation dissolve->deprotonate alkylate Alkylation deprotonate->alkylate workup Aqueous Workup & Extraction alkylate->workup purify Purification workup->purify final_product N-Alkyl-6-bromo- 2-methyl-1H-indole purify->final_product base Strong Base (e.g., NaH) base->deprotonate alkyl_halide Alkyl Halide (R-X) alkyl_halide->alkylate

Caption: General workflow for the N-alkylation of this compound.

Logical Relationship of Key Steps in Classical N-Alkylationdot

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edge [style=invis]; indole -> p1 -> indolide; {indolide, alkyl_halide} -> p2 -> product;

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References

Application of 6-bromo-2-methyl-1H-indole in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-2-methyl-1H-indole is a versatile heterocyclic building block of significant interest in organic synthesis, particularly for the development of novel therapeutic agents and functional materials. The presence of the bromine atom at the C6 position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities onto the indole scaffold. The methyl group at the C2 position can influence the electronic properties and steric environment of the indole ring, offering unique reactivity and opportunities for selective transformations. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.

Key Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as an aryl halide precursor in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery and materials science, enabling the efficient construction of complex molecular architectures. The principal transformations involving this substrate include:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling with boronic acids or their derivatives.

  • Heck Coupling: Formation of C-C bonds by coupling with alkenes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

  • Sonogashira Coupling: Formation of C-C bonds by coupling with terminal alkynes.

These reactions allow for the synthesis of a wide range of substituted 2-methyl-1H-indole derivatives, which are scaffolds for compounds with potential biological activities.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for key reactions involving this compound. While specific data for this exact substrate is often embedded in broader studies, the following protocols are based on established methodologies for similar bromoindoles and can be adapted and optimized.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. For this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 6-position.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and concludes with reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.

General Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagents and Materials:

    • This compound

    • Arylboronic acid (1.2 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

    • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

    • Inert gas (Argon or Nitrogen)

    • Standard glassware for organic synthesis

  • Procedure:

    • To a flame-dried Schlenk flask or round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2-3 equiv).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the anhydrous and degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-2-methyl-1H-indole.

Quantitative Data (Representative)

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene1101080-90
33-Pyridinylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Dioxane/H₂O1001675-85
42-Thiopheneboronic acidPd(PPh₃)₄ (3)K₂CO₃DMF901282-92

Note: The data presented is based on typical results for bromoindole derivatives and may require optimization for this compound.

Heck Coupling

The Heck reaction provides a means to form carbon-carbon bonds between aryl halides and alkenes, leading to the synthesis of substituted alkenes. This is a valuable tool for introducing alkenyl groups at the 6-position of the indole ring.

Reaction Principle: The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond, β-hydride elimination to release the product, and subsequent reductive elimination to regenerate the catalyst.

General Experimental Protocol: Heck Coupling

  • Reagents and Materials:

    • This compound

    • Alkene (e.g., methyl acrylate, styrene) (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C) (1-5 mol%)

    • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (if required)

    • Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-2.5 equivalents)

    • Anhydrous solvent (e.g., DMF, acetonitrile, toluene)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a sealed tube or a round-bottom flask equipped with a condenser, combine this compound (1.0 equiv), the palladium catalyst (1-5 mol%), and the base (1.5-2.5 equiv). If using a solid phosphine ligand, add it at this stage.

    • Evacuate and backfill the reaction vessel with an inert gas.

    • Add the anhydrous solvent, followed by the alkene (1.1-1.5 equiv) and any liquid phosphine ligand or base (e.g., Et₃N).

    • Heat the reaction mixture to the specified temperature (typically 100-140 °C).

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature.

    • Filter off the catalyst if heterogeneous. Dilute the reaction mixture with an organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Quantitative Data (Representative)

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl acrylatePd(OAc)₂ (2) / PPh₃ (4)Et₃NDMF1001670-85
2StyrenePd/C (5)K₂CO₃Acetonitrile1202465-80
3n-Butyl acrylatePd(OAc)₂ (2)NaOAcToluene1101875-90
4AcrylonitrilePd(OAc)₂ (3)Et₃NDMF1002060-75

Note: These conditions are based on general Heck reaction protocols for aryl bromides and may need to be optimized for this compound.

Buchwald-Hartwig Amination

This reaction is a powerful method for the synthesis of arylamines from aryl halides and is widely used in the synthesis of pharmaceuticals. For this compound, it allows for the introduction of primary and secondary amine functionalities.

Reaction Principle: The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the arylamine product.

General Experimental Protocol: Buchwald-Hartwig Amination

  • Reagents and Materials:

    • This compound

    • Amine (primary or secondary) (1.1 - 1.5 equivalents)

    • Palladium precatalyst (e.g., Pd₂(dba)₃ with a ligand, or a preformed catalyst like XPhos Pd G3) (1-5 mol%)

    • Bulky phosphine ligand (e.g., XPhos, RuPhos, SPhos)

    • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, LiHMDS) (1.5-2.5 equivalents)

    • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane, THF)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium precatalyst, the phosphine ligand, and the base.

    • Seal the tube, and evacuate and backfill with an inert gas three times.

    • Add the anhydrous solvent, followed by the amine (1.1-1.5 equiv).

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

    • Dry the organic phase, filter, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

Quantitative Data (Representative)

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1) / XPhos (2)NaOtBuToluene1001680-95
2AnilinePd(OAc)₂ (2) / RuPhos (4)K₃PO₄Dioxane1101875-90
3BenzylamineXPhos Pd G3 (2)LiHMDSTHF801285-95
4PiperidinePd₂(dba)₃ (1.5) / SPhos (3)NaOtBuToluene1001678-92

Note: The choice of ligand and base is crucial and often substrate-dependent. The data is representative for bromoindoles.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl motifs. This is particularly useful for extending the carbon framework and for the synthesis of conjugated systems.

Reaction Principle: This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The catalytic cycle involves both a palladium cycle (similar to other cross-coupling reactions) and a copper cycle for the activation of the alkyne.

General Experimental Protocol: Sonogashira Coupling

  • Reagents and Materials:

    • This compound

    • Terminal alkyne (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

    • Copper(I) salt (e.g., CuI) (1-10 mol%)

    • Amine base (e.g., Et₃N, i-Pr₂NH) (2-3 equivalents, can also be the solvent)

    • Anhydrous solvent (e.g., THF, DMF, toluene)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst, and the copper(I) salt.

    • Evacuate and backfill the flask with an inert gas.

    • Add the anhydrous solvent and the amine base.

    • Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.

    • Stir the reaction at room temperature or heat to a moderate temperature (e.g., 40-80 °C) until the starting material is consumed (monitored by TLC).

    • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, water, and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by column chromatography.

Quantitative Data (Representative)

EntryAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF60685-95
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHTHFRT1280-90
31-HexynePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NToluene70875-85
4Propargyl alcoholPd(PPh₃)₄ (3)CuI (5)Et₃NDMF501070-80

Note: These conditions are based on established Sonogashira protocols for aryl bromides and may require optimization for the specific substrate.

Visualizations

Catalytic Cycle Diagrams

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'B(OR)2) Ar-Pd(II)-Ar'L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L2->Ar-Ar' Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Heck_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Alkene Complex Alkene Complex Ar-Pd(II)(Br)L2->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion Insertion Product->Pd(0)L2 Reductive Elimination (Base) Ar-Alkene Ar-Alkene Insertion Product->Ar-Alkene β-Hydride Elimination

Caption: Simplified catalytic cycle of the Heck coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Amine Complex Amine Complex Ar-Pd(II)(Br)L2->Amine Complex Amine Coordination Amido Complex Amido Complex Amine Complex->Amido Complex Deprotonation (Base) Amido Complex->Pd(0)L2 Ar-NR1R2 Ar-NR1R2 Amido Complex->Ar-NR1R2 Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants - this compound - Coupling Partner - Catalyst & Ligand - Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat to Reaction Temperature (with vigorous stirring) solvent->heat monitor Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor quench Quench Reaction & Aqueous Work-up monitor->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of functionalized indole derivatives. The palladium-catalyzed cross-coupling reactions outlined in this document provide efficient and modular routes to novel compounds with potential applications in medicinal chemistry and materials science. The provided protocols and data serve as a foundation for researchers to develop and optimize synthetic routes tailored to their specific research goals. Careful consideration of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity in these transformations.

Application Notes: 6-Bromo-2-methyl-1H-indole as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-methyl-1H-indole is a valuable and versatile heterocyclic building block in the field of organic synthesis and medicinal chemistry. The presence of a bromine atom at the 6-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities. The methyl group at the 2-position can influence the electronic properties and steric environment of the indole core, offering opportunities for fine-tuning the biological activity of the resulting complex molecules. These structural features make this compound an attractive starting material for the synthesis of biologically active compounds, particularly in the development of kinase inhibitors for therapeutic use.

Key Applications in Complex Molecule Synthesis

The strategic location of the bromine atom on the indole scaffold of this compound allows for its participation in several powerful carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions are instrumental in the construction of complex molecular architectures with potential therapeutic applications.

Suzuki-Miyaura Coupling: Synthesis of Arylated Indoles

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 6-position. This functionalization is crucial for exploring the structure-activity relationships (SAR) of potential drug candidates, as the appended aromatic rings can engage in key interactions with biological targets.

Sonogashira Coupling: Synthesis of Alkynylated Indoles

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. Utilizing this compound in this reaction allows for the introduction of an alkynyl moiety at the 6-position. The resulting alkynylated indoles can serve as key intermediates for further transformations or as final products with unique electronic and structural properties that may contribute to their biological activity.

Buchwald-Hartwig Amination: Synthesis of Aminated Indoles

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines. The introduction of an amino group at the 6-position is a common strategy in the design of kinase inhibitors, as the nitrogen atom can participate in crucial hydrogen bonding interactions within the ATP-binding site of the target kinase.

Application in Kinase Inhibitor Synthesis

A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The indole scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in approved kinase inhibitors.

Derivatives of this compound have been investigated as potential inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • CDK Inhibitors: CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The indole core can mimic the purine ring of ATP, the natural substrate of kinases, while substituents introduced via cross-coupling reactions at the 6-position can enhance potency and selectivity.

  • VEGFR-2 Inhibitors: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 can block the blood supply to tumors, thereby impeding their growth. The functionalized indole scaffold can effectively occupy the ATP-binding pocket of VEGFR-2.

Experimental Protocols

The following are generalized protocols for key reactions involving this compound. Note: These protocols are illustrative and may require optimization based on the specific substrates and desired products.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (0.02-0.05 equiv.).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 80-110 °C with stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

ParameterValue
Starting Material This compound
Coupling Partner Arylboronic acid
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂
Base K₂CO₃ or Cs₂CO₃
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O
Temperature 80-110 °C
Reaction Time 4-24 hours
Typical Yield 60-95%
Protocol 2: General Procedure for Sonogashira Coupling

This protocol outlines a general procedure for the palladium/copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and CuI (0.05-0.10 equiv.).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.2-2.0 equiv.) dropwise to the stirred solution.

  • Stir the reaction at room temperature to 80 °C for 2-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

ParameterValue
Starting Material This compound
Coupling Partner Terminal alkyne
Catalysts Pd(PPh₃)₂Cl₂, CuI
Base Triethylamine or Diisopropylamine
Solvent THF or DMF
Temperature Room Temperature to 80 °C
Reaction Time 2-24 hours
Typical Yield 70-98%
Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with an amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add the palladium precatalyst (0.01-0.05 equiv.) and the phosphine ligand (0.02-0.10 equiv.).

  • Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (1.5-2.5 equiv.).

  • Evacuate and backfill the tube with an inert gas (repeat 3 times).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 80-120 °C with stirring for 12-48 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

ParameterValue
Starting Material This compound
Coupling Partner Primary or secondary amine
Catalyst System Pd₂(dba)₃ with a phosphine ligand
Base NaOt-Bu or Cs₂CO₃
Solvent Toluene or 1,4-Dioxane
Temperature 80-120 °C
Reaction Time 12-48 hours
Typical Yield 50-90%

Visualizations

Experimental Workflow for Complex Molecule Synthesis

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Intermediate Scaffolds cluster_final Further Derivatization & Biological Screening start This compound suzuki Suzuki-Miyaura Coupling start->suzuki Reactant sonogashira Sonogashira Coupling start->sonogashira Reactant buchwald Buchwald-Hartwig Amination start->buchwald Reactant aryl_indole 6-Aryl-2-methyl-1H-indole suzuki->aryl_indole Product alkynyl_indole 6-Alkynyl-2-methyl-1H-indole sonogashira->alkynyl_indole Product amino_indole 6-Amino-2-methyl-1H-indole buchwald->amino_indole Product final_product Complex Bioactive Molecules (e.g., Kinase Inhibitors) aryl_indole->final_product Leads to alkynyl_indole->final_product Leads to amino_indole->final_product Leads to

Caption: General workflow for the synthesis of complex molecules.

Simplified VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor Indole-Based VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: Inhibition of the VEGFR-2 signaling pathway.

Simplified CDK Signaling Pathway and Cell Cycle Regulation

G CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Releases S_phase_genes S-Phase Genes E2F->S_phase_genes Activates Transcription CellCycle Cell Cycle Progression (G1 to S phase) S_phase_genes->CellCycle Inhibitor Indole-Based CDK4/6 Inhibitor Inhibitor->CDK46 Inhibits

Application Note: Vilsmeier-Haack Formylation of 6-bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the C-3 formylation of 6-bromo-2-methyl-1H-indole to synthesize this compound-3-carbaldehyde. This transformation is achieved via the Vilsmeier-Haack reaction, a reliable and widely used method for the formylation of electron-rich heterocyclic compounds.[1][2][3] The resulting product is a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals.[4] This document outlines the necessary reagents, step-by-step procedure, reaction conditions, and purification methods.

Introduction

Indole-3-carboxaldehydes are crucial building blocks in medicinal chemistry and drug discovery.[4] The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group onto the indole nucleus, typically at the C-3 position due to the high electron density at this site.[2] The reaction involves the use of a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] This electrophilic species then attacks the indole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde. This protocol has been adapted for the specific formylation of this compound.

Experimental Protocol

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography (silica gel, columns, etc.)

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Indole: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Slowly add the solution of the indole to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Heat the reaction mixture to reflux (around 40-45 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound-3-carbaldehyde.

Data Presentation

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
This compoundC₉H₈BrN210.071.0
Phosphorus oxychloridePOCl₃153.331.2
N,N-DimethylformamideC₃H₇NO73.093.0
This compound-3-carbaldehydeC₁₀H₈BrNO238.08-
ParameterValue
Reaction Temperature0 °C to Reflux
Reaction Time2-4 hours
Expected Yield85-95%

Visualizations

experimental_workflow Experimental Workflow for the Formylation of this compound cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up cluster_purification Purification reagent_prep_1 Cool DMF to 0 °C reagent_prep_2 Add POCl3 dropwise reagent_prep_1->reagent_prep_2 reagent_prep_3 Stir at 0 °C for 30 min reagent_prep_2->reagent_prep_3 reaction_2 Add indole solution to Vilsmeier reagent at 0 °C reagent_prep_3->reaction_2 reaction_1 Dissolve this compound in DCM reaction_1->reaction_2 reaction_3 Warm to RT and stir for 1-2 h reaction_2->reaction_3 reaction_4 Reflux for 2-4 h reaction_3->reaction_4 workup_1 Quench with ice reaction_4->workup_1 workup_2 Neutralize with NaHCO3 workup_1->workup_2 workup_3 Extract with Ethyl Acetate workup_2->workup_3 workup_4 Wash with brine workup_3->workup_4 workup_5 Dry and concentrate workup_4->workup_5 purification_1 Column Chromatography (Silica Gel) workup_5->purification_1 purification_2 Obtain pure product purification_1->purification_2

Caption: Workflow for the Vilsmeier-Haack formylation.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

  • The reaction should be performed under an inert atmosphere to prevent moisture from decomposing the Vilsmeier reagent.

  • The quenching and neutralization steps are exothermic and may cause splashing. Perform these steps slowly and with caution.

Conclusion

The described protocol offers a reliable and high-yielding method for the synthesis of this compound-3-carbaldehyde. This procedure is readily applicable for researchers in organic synthesis and drug development requiring this key intermediate. Careful adherence to the outlined steps and safety precautions is essential for a successful and safe execution of the experiment.

References

Application Notes and Protocols: Synthesis of Bioactive Compounds from 6-Bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various bioactive compounds utilizing 6-bromo-2-methyl-1H-indole and its parent scaffold, 6-bromo-1H-indole, as key starting materials. The synthesized derivatives have shown significant potential in diverse therapeutic areas, including oncology, infectious diseases, and kinase-mediated disorders.

Introduction to this compound in Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a bromine atom at the 6-position of the indole ring provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse libraries of bioactive molecules. This compound, in particular, offers an additional methyl group that can influence the steric and electronic properties of the final compounds, potentially enhancing their biological activity and selectivity.

This document outlines the synthesis of several classes of bioactive compounds derived from 6-bromoindoles, including antimicrobial agents, anticancer compounds targeting tubulin polymerization, and kinase inhibitors.

Synthesis of Antimicrobial Agents: 6-Bromoindolglyoxylamido Derivatives

Derivatives of 6-bromoindole have been identified as potent antimicrobial agents and antibiotic enhancers.[2] One notable class of compounds is the 6-bromoindolglyoxylamido polyamines, which exhibit intrinsic activity against Gram-positive bacteria and can potentiate the effects of antibiotics against resistant Gram-negative bacteria.[2][3] The mechanism of action for the most potent of these compounds involves rapid membrane permeabilization and depolarization in bacteria.[2][3]

Quantitative Data: Antimicrobial and Antifungal Activity
Compound IDTarget OrganismMIC (µM)Reference
3 (6-bromoindolglyoxylamido-spermine)Staphylococcus intermedius3.125[3]
Staphylococcus aureus6.25[3]
Candida albicans17.2[3]
Cryptococcus neoformans1.1[3]
4 (6-bromoindolglyoxylamido-spermidine)Staphylococcus intermedius3.125[4]
Staphylococcus aureus3.125[4]
Cryptococcus neoformans50[4]
Experimental Protocol: Synthesis of 6-Bromoindolglyoxylamido-spermine (3)

This protocol is a representative procedure for the synthesis of 6-bromoindolglyoxylamido polyamine derivatives.

Step 1: Synthesis of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride

  • To a solution of 6-bromoindole (1.0 eq) in anhydrous diethyl ether, add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • The resulting precipitate, 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride, is filtered, washed with cold diethyl ether, and dried under vacuum.

Step 2: Amide Coupling with Spermine

  • Dissolve the acid chloride from Step 1 in anhydrous dichloromethane (DCM).

  • In a separate flask, dissolve spermine (0.5 eq) and triethylamine (3.0 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the spermine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-bromoindolglyoxylamido-spermine.

Visualizing the Synthetic Workflow

G cluster_0 Synthesis of 6-Bromoindolglyoxylamido-spermine start 6-Bromoindole step1 Friedel-Crafts Acylation (Oxalyl Chloride) start->step1 intermediate 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride step1->intermediate step2 Amide Coupling (Spermine, Triethylamine) intermediate->step2 product 6-Bromoindolglyoxylamido-spermine step2->product purification Column Chromatography product->purification

Synthetic workflow for 6-bromoindolglyoxylamido-spermine.

Synthesis of Anticancer Agents: Tubulin Polymerization Inhibitors

Derivatives of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole have been designed and synthesized as potent tubulin polymerization inhibitors, exhibiting significant anticancer activity.[5][6] These compounds induce G2/M cell-cycle arrest and trigger apoptosis in cancer cells.[5] The synthesis typically involves a Suzuki coupling to introduce a substituent at the 6-position of the indole ring.

Quantitative Data: Antiproliferative Activity
Compound IDCell LineIC₅₀ (µM)Reference
3g MCF-7 (Breast Cancer)2.94 ± 0.56[5]
MDA-MB-231 (Breast Cancer)1.61 ± 0.004[5]
A549 (Lung Cancer)6.30 ± 0.30[5]
HeLa (Cervical Cancer)6.10 ± 0.31[5]
A375 (Melanoma)0.57 ± 0.01[5]
B16-F10 (Melanoma)1.69 ± 0.41[5]
Experimental Protocol: Suzuki Coupling for 6-Aryl-1H-indoles

This protocol describes a general method for the Suzuki-Miyaura cross-coupling reaction to synthesize 6-aryl-1H-indoles.[7]

  • To a reaction vessel, add 6-bromo-1H-indole (1.0 eq), the corresponding arylboronic acid (1.2 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.06 eq).

  • Add a solvent mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Signaling Pathway

G cluster_pathway Tubulin Polymerization Inhibition Pathway drug 6-Aryl-1H-indole Derivative tubulin α/β-Tubulin Heterodimers drug->tubulin microtubules Microtubule Polymerization drug->microtubules Inhibits mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle G2/M Phase Arrest mitotic_spindle->cell_cycle Disrupts apoptosis Apoptosis cell_cycle->apoptosis

Mechanism of action for 6-aryl-1H-indole derivatives.

Synthesis of Kinase Inhibitors

The 6-bromoindole scaffold is a valuable starting point for the synthesis of various kinase inhibitors. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are instrumental in introducing diverse functionalities at the 6-position to target the ATP-binding site of kinases.

Experimental Protocol: Heck Reaction for C-C Bond Formation

The Heck reaction provides a reliable method for the alkenylation of 6-bromoindoles.[8][9]

  • In a reaction vessel, combine this compound (1.0 eq), the desired alkene (1.5 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a phosphine ligand (e.g., triphenylphosphine, 0.04 eq).

  • Add a base, typically an amine base like triethylamine (Et₃N, 2.0 eq), and an appropriate solvent (e.g., DMF or acetonitrile).

  • Degas the mixture and heat under an inert atmosphere at 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Catalytic Cycle

G cluster_cycle Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 R-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition base_h [Base-H]⁺X⁻ pd_complex2 Olefin Complex pd_complex1->pd_complex2 Olefin Coordination pd_complex3 Insertion Product pd_complex2->pd_complex3 Migratory Insertion pd_complex4 Hydrido-Pd Complex pd_complex3->pd_complex4 β-Hydride Elimination product Coupled Product pd_complex3->product pd_complex4->pd0 Reductive Elimination aryl_halide This compound aryl_halide->pd0 alkene Alkene alkene->pd_complex1 base Base base->pd_complex4

Simplified catalytic cycle of the Heck reaction.

Conclusion

This compound and its related structures are highly valuable building blocks in the synthesis of a wide range of bioactive compounds. The methodologies presented here, including amide couplings and palladium-catalyzed cross-coupling reactions, provide robust and versatile routes to novel antimicrobial, anticancer, and kinase-inhibiting agents. The provided protocols and data serve as a foundational guide for researchers in the field of drug discovery and development to explore the vast chemical space accessible from this versatile scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-bromo-2-methyl-1H-indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Fischer indole synthesis is a widely used and classic method for preparing substituted indoles like this compound.[1] This reaction involves the cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone or aldehyde, under acidic conditions.[1]

Q2: What are the critical factors affecting the yield of the Fischer indole synthesis for this compound?

A2: The Fischer indole synthesis is highly sensitive to reaction conditions. Key factors that can significantly impact the yield and purity of the final product include the choice and concentration of the acid catalyst, reaction temperature, and reaction time.[1][2] The purity of the starting materials, particularly the arylhydrazine, is also crucial to prevent unwanted side reactions.[2]

Q3: Are there alternative synthesis routes to improve the yield?

A3: Yes, several alternative methods can be employed to synthesize indole derivatives, potentially offering higher yields and milder reaction conditions. Palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines is an efficient procedure for creating functionalized indoles.[3] Microwave-assisted synthesis has also been shown to produce excellent yields in shorter reaction times.[3] Other methods include the Gassman indole synthesis, though it has limitations with certain substituted anilines.[4]

Q4: What are common side products observed in this synthesis, and how can they be minimized?

A4: In the Fischer indole synthesis, potential side products can arise from aldol condensation or Friedel-Crafts type reactions.[1] Additionally, if the reaction conditions are not carefully controlled, unwanted isomers may form. Minimizing these side products can be achieved by optimizing the acid catalyst, temperature, and reaction duration. Careful purification, often involving column chromatography, is typically required to isolate the desired product.

Q5: How can I effectively purify the final this compound product?

A5: Purification of indole derivatives can be challenging. Column chromatography using silica gel is a common method. The choice of eluent system is critical for good separation and may require some experimentation.[5] Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a high-purity product. Analytical techniques such as NMR spectroscopy and mass spectrometry should be used to confirm the structure and purity of the final compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inappropriate Acid Catalyst: The choice and concentration of the acid (e.g., HCl, H2SO4, polyphosphoric acid, ZnCl2) are critical.[1][6] - Suboptimal Temperature: The reaction is very sensitive to temperature.[1] - Decomposition of Starting Material: The arylhydrazone intermediate may be unstable.[1] - Electron-Donating Substituents: These can lead to N-N bond cleavage as a side reaction.[2][7]- Systematically screen different acid catalysts and their concentrations. - Optimize the reaction temperature by running small-scale trials at various temperatures. - Consider forming the hydrazone in situ without isolation.[1] - If substituent effects are suspected, explore alternative synthesis routes.
Formation of Multiple Products/Isomers - Lack of Regioselectivity: Unsymmetrical ketones can lead to the formation of two possible indole isomers.[6] - Side Reactions: Aldol condensation or Friedel-Crafts reactions can occur.[1]- The nature of the acid catalyst and its concentration can influence the ratio of products.[6] - Adjusting the temperature may favor the formation of the desired isomer. - Careful purification by column chromatography is necessary to separate the isomers.
Difficulty in Product Purification - Similar Polarity of Products and Impurities: Co-elution of the product with byproducts or starting materials during column chromatography.[5]- Experiment with different solvent systems (eluents) for column chromatography. A gradient elution may be necessary. - Consider using a different stationary phase for chromatography if silica gel is ineffective. - Attempt recrystallization from various solvents to purify the product further.
Reaction Fails to Proceed to Completion - Insufficient Reaction Time or Temperature: The reaction may require more forcing conditions. - Catalyst Deactivation: The acid catalyst may be consumed or deactivated over time.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Gradually increase the reaction temperature and/or extend the reaction time. - Ensure a sufficient stoichiometric amount of the acid catalyst is used.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Fischer indole synthesis.

Materials:

  • (4-bromophenyl)hydrazine hydrochloride

  • Acetone

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl2, H2SO4)

  • Ethanol

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride in ethanol.

    • Add an equimolar amount of acetone to the solution.

    • Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone. The progress of the reaction can be monitored by TLC.

  • Indolization (Cyclization):

    • Once the hydrazone formation is complete, carefully add the acid catalyst (e.g., polyphosphoric acid) to the reaction mixture.

    • Heat the mixture to reflux (typically 80-120°C, depending on the catalyst) for 2-4 hours.[1] Monitor the reaction by TLC until the hydrazone is consumed.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

    • Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.

Protocol 2: Alternative Microwave-Assisted Synthesis

This protocol is based on a similar synthesis of indole derivatives and may offer improved yields and shorter reaction times.

Materials:

  • N-aryl enamine precursor (synthesized from 4-bromoaniline and a suitable ketone)

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Solvent (e.g., DMF or other high-boiling polar solvent)

  • Microwave reactor

Procedure:

  • Reaction Setup:

    • In a microwave-safe reaction vessel, combine the N-aryl enamine precursor and the palladium catalyst in a suitable solvent.

  • Microwave Irradiation:

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a predetermined temperature and time (e.g., 120-150°C for 15-30 minutes). These parameters should be optimized for the specific substrate.

  • Work-up and Purification:

    • After cooling, the reaction mixture is worked up similarly to the Fischer indole synthesis protocol (extraction and drying).

    • The crude product is then purified by column chromatography.

Data Presentation

Table 1: Effect of Acid Catalyst on the Yield of a Fischer Indole Synthesis (Illustrative)

CatalystTemperature (°C)Time (h)Yield (%)
ZnCl2100465
H2SO480358
PPA120275
HCl (in Ethanol)78652

Note: The yields presented are illustrative and based on general outcomes for Fischer indole syntheses. Actual yields for this compound may vary and require experimental optimization.

Visualizations

Fischer_Indole_Synthesis A Aryl Hydrazine + Ketone/Aldehyde B Hydrazone Formation (Condensation) A->B C Arylhydrazone B->C D Protonation & Tautomerization (Acid Catalyst) C->D E Ene-hydrazine D->E F [3,3]-Sigmatropic Rearrangement E->F G Intermediate F->G H Cyclization & Loss of Ammonia G->H I Indole Product H->I

Caption: The reaction pathway of the Fischer Indole Synthesis.

Experimental_Workflow Start Start: Reagents Reaction Reaction: - Hydrazone Formation - Cyclization Start->Reaction Workup Work-up: - Quenching - Neutralization - Extraction Reaction->Workup Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Analysis Analysis: - NMR - MS - Purity Check Purification->Analysis End Final Product Analysis->End

Caption: A generalized experimental workflow for indole synthesis.

References

Technical Support Center: Purification of 6-Bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-bromo-2-methyl-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for purifying this compound are column chromatography and recrystallization. Column chromatography is excellent for separating the target compound from significant impurities, while recrystallization is ideal for removing minor impurities and obtaining a highly crystalline final product.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can originate from unreacted starting materials, reagents, and side-products from the synthesis. Depending on the synthetic route, common impurities may include positional isomers (e.g., 4-bromo or 5-bromo isomers), starting materials like 4-bromo-2-nitrotoluene, or byproducts from incomplete cyclization. The indole ring is also susceptible to oxidation, which can lead to colored impurities.[1]

Q3: My purified this compound has a yellow or brownish tint. What causes this and how can I fix it?

A3: A persistent color often indicates the presence of oxidized impurities.[1] To decolorize the product, you can perform a recrystallization step with the addition of a small amount of activated carbon. The activated carbon will adsorb the colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool and crystallize.[1] Be aware that activated carbon can also adsorb some of your product, which may slightly reduce the overall yield.[1]

Q4: Which analytical techniques are recommended to assess the purity of this compound?

A4: Thin-Layer Chromatography (TLC) is a fast and effective method for a quick qualitative assessment of purity; a single spot in multiple solvent systems suggests high purity.[1] For quantitative analysis and confirmation of structure, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are the standard methods.

Purification Troubleshooting Guides

Column Chromatography
IssuePossible Cause(s)Troubleshooting Steps
Poor Separation of Product from Impurities - Inappropriate solvent system (eluent).- Column was overloaded with the crude sample.- The stationary phase is incorrect.- Optimize Eluent: Use TLC to test various solvent systems (e.g., gradients of ethyl acetate in hexanes) to achieve optimal separation (Rf of ~0.3-0.4).- Reduce Load: Decrease the amount of crude material loaded onto the column.- Stationary Phase: Silica gel is standard. If separation is poor, consider alumina.[2]
Streaking or Tailing of the Product Band - The compound has low solubility in the chosen eluent.- The compound is interacting with the acidic silica gel.- The column was not packed correctly.- Modify Eluent: Add a small amount of a more polar solvent to increase solubility.- Add a Base: For indole compounds, which can be slightly acidic and interact with silica, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent tailing.[2]
Low Recovery of Purified Product - The product is highly soluble in the eluent and elutes too quickly.- The product is too polar and remains on the column.- Adjust Eluent Polarity: If the product elutes too quickly (high Rf), decrease the eluent's polarity. If it doesn't move (low Rf), gradually increase the polarity.[2]
Cracked or Channeled Column Bed - The column was not packed properly or the silica gel was not fully settled.- The solvent level dropped below the top of the silica bed.- Repack Column: Ensure the silica gel is packed as a uniform slurry and allowed to settle completely.- Maintain Solvent Level: Always keep the solvent level above the silica gel bed to prevent it from drying out.
Recrystallization
IssuePossible Cause(s)Troubleshooting Steps
No Crystal Formation Upon Cooling - The solution is too dilute (too much solvent was used).- The compound is highly pure and resistant to crystallization.- The chosen solvent is too effective at all temperatures.- Increase Concentration: Gently heat the solution to evaporate some of the solvent.- Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure compound.[3]
Product "Oils Out" Instead of Forming Crystals - The solution is cooling down too rapidly.- The compound has a high level of impurities.- The compound's melting point is lower than the solvent's boiling point.- Slow Cooling: Reheat the solution to redissolve the oil, add a small amount of extra solvent, and allow it to cool more slowly (e.g., by insulating the flask).[3]- Pre-Purification: If impurities are high, first purify the material by column chromatography.
Low Recovery of Purified Product - Too much solvent was used during dissolution.- The compound remains significantly soluble in the cold solvent.- Crystals were lost during the filtration or transfer steps.- Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.- Maximize Precipitation: Cool the solution thoroughly in an ice bath to minimize solubility and maximize crystal formation.
Crystals are Still Colored - Colored impurities are co-precipitating with the product.- Use Activated Carbon: Dissolve the impure crystals in a suitable hot solvent, add a small amount of activated carbon, heat briefly, and perform a hot filtration to remove the carbon before cooling.[1]

Summary of Product Data

PropertyValue
Molecular Formula C₉H₈BrN
Molecular Weight 210.07 g/mol
Appearance Typically an off-white to pale yellow or brown solid.[4]
Melting Point Literature melting points for similar bromo-indoles range from 92-96 °C.
Common TLC Eluent Hexanes/Ethyl Acetate mixtures (e.g., 9:1 to 4:1 v/v)

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 80:20 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Calculate the Rf value for each spot. A pure compound should ideally show a single spot.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a flat, uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., move from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute the product.[5]

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which this compound is highly soluble when hot but poorly soluble when cold. Common choices include ethanol/water or toluene/heptane systems.[3]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the hot solvent needed to completely dissolve the solid.[3]

  • Hot Filtration (Optional): If there are insoluble impurities (or if activated carbon was used for decolorization), perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Large, pure crystals are favored by slow cooling.[3]

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent.

Visualized Workflows

G cluster_workflow Purification Workflow Crude Crude this compound TLC Assess Purity via TLC Crude->TLC Decision Significant Impurities? TLC->Decision Column Column Chromatography Decision->Column Yes Recrystallize Recrystallization Decision->Recrystallize No Column->Recrystallize FinalTLC Final Purity Check (TLC/HPLC) Recrystallize->FinalTLC Pure Pure Product FinalTLC->Pure

Caption: General workflow for the purification of this compound.

G cluster_troubleshooting Troubleshooting: Low Recrystallization Yield Start Low Yield Observed CheckLiquor Analyze Mother Liquor via TLC Start->CheckLiquor Decision Product in Liquor? CheckLiquor->Decision Concentrate Concentrate Liquor & Re-cool Decision->Concentrate Yes Loss Mechanical Loss Decision->Loss No Solubility Compound too soluble Concentrate->Solubility ChangeSolvent Re-run with less effective solvent Solubility->ChangeSolvent Refine Refine filtration/transfer technique Loss->Refine

Caption: Troubleshooting logic for low yield during recrystallization.

References

Technical Support Center: Synthesis of 6-Bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the synthesis of 6-bromo-2-methyl-1H-indole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Fischer indole synthesis method.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete formation of the (4-bromophenyl)hydrazone intermediate. 2. Ineffective acid catalyst for the cyclization step. 3. Reaction temperature is too low or reaction time is too short. 4. Decomposition of the starting material or product under harsh acidic conditions.1. Ensure the condensation of (4-bromophenyl)hydrazine and acetone is complete before proceeding with cyclization. This can be done as a one-pot reaction or by isolating the hydrazone first. 2. Experiment with different Brønsted or Lewis acid catalysts. Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid are commonly effective.[1] 3. Gradually increase the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). 4. Use a milder acid catalyst or lower the reaction temperature.
Presence of a Dark, Tarry Substance (Polymerization) 1. Excessively strong acid catalyst or high concentration of acid. 2. High reaction temperature.1. Reduce the concentration of the acid catalyst or switch to a milder catalyst like acetic acid with a catalytic amount of a stronger acid. 2. Lower the reaction temperature and extend the reaction time.
Formation of Multiple Spots on TLC, Indicating Impurities 1. Presence of unreacted starting materials ((4-bromophenyl)hydrazine or its salt). 2. Formation of side-products from undesired reactions. 3. Degradation of the product.1. Ensure the reaction goes to completion by monitoring with TLC. If starting material persists, consider longer reaction times or a slight increase in temperature. 2. Purify the crude product using column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is typically effective. 3. Avoid prolonged exposure to strong acids and high temperatures after the reaction is complete.
Product is Difficult to Purify 1. Co-elution of impurities with the desired product during chromatography. 2. The product may be an oil or a low-melting solid.1. Optimize the solvent system for column chromatography to achieve better separation. 2. Attempt crystallization from a suitable solvent system (e.g., hexane/ethyl acetate, ethanol/water) to obtain a solid product.
Loss of Bromine Substituent (Dehalogenation) 1. Presence of reducing agents or certain metal catalysts under harsh conditions.1. While less common in standard Fischer indole synthesis, avoid unnecessarily harsh conditions or the unintentional introduction of reducing agents. Ensure reagents are pure.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and well-established method is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed from the condensation of (4-bromophenyl)hydrazine and acetone.

Q2: Which acid catalyst is best for the Fischer indole synthesis of this compound?

The choice of acid catalyst can be critical. Both Brønsted acids (e.g., sulfuric acid, hydrochloric acid, polyphosphoric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) can be used.[1][2] Polyphosphoric acid (PPA) is often a good choice as it can also serve as the solvent. A mixture of acetic acid and a catalytic amount of a strong acid like sulfuric acid is also commonly employed.

Q3: My reaction is turning black and forming a lot of tar. What's happening and how can I prevent it?

This is likely due to polymerization of the starting materials or the indole product under strongly acidic conditions and/or high temperatures. To prevent this, you can:

  • Use a milder acid catalyst or reduce the amount of the strong acid.

  • Lower the reaction temperature and increase the reaction time.

  • Ensure that the reaction is not heated for an extended period after completion.

Q4: I see multiple spots on my TLC plate after the reaction. What are the likely impurities?

Common impurities can include:

  • Unreacted (4-bromophenyl)hydrazine.

  • The intermediate (4-bromophenyl)hydrazone.

  • Polymeric byproducts.

  • Potentially a small amount of the debrominated product (2-methyl-1H-indole), although this is less common under standard conditions.

Q5: What is a suitable method for purifying the crude this compound?

The most effective method for purification is typically column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane. Following chromatography, recrystallization can be performed to obtain a highly pure solid product.

Experimental Protocol: Fischer Indole Synthesis of this compound

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • (4-bromophenyl)hydrazine hydrochloride

  • Acetone

  • Polyphosphoric acid (PPA) or Acetic Acid and Sulfuric Acid

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation (One-pot approach):

    • In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride in a minimal amount of a suitable solvent like ethanol or acetic acid.

    • Add a slight excess of acetone (1.1 to 1.5 equivalents).

    • Stir the mixture at room temperature for 30-60 minutes to form the corresponding hydrazone. The reaction can be monitored by TLC.

  • Indolization (Cyclization):

    • Method A (Polyphosphoric Acid): To the flask containing the hydrazone, add polyphosphoric acid. Heat the mixture with stirring to 80-120 °C. The optimal temperature and time should be determined by TLC monitoring.

    • Method B (Acetic Acid/Sulfuric Acid): If using acetic acid for the hydrazone formation, add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture onto crushed ice or into a beaker of cold water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent.

    • If desired, the product can be further purified by recrystallization.

Data Summary

The following table summarizes typical reaction parameters for the Fischer indole synthesis of substituted indoles. Optimal conditions for this compound should be determined experimentally.

ParameterTypical Range/ValueNotes
Reactant Ratio 1:1.1 to 1:1.5 ((4-bromophenyl)hydrazine:acetone)A slight excess of the ketone is often used.
Catalyst Polyphosphoric Acid (PPA), H₂SO₄ in Acetic Acid, ZnCl₂The choice of catalyst can influence yield and side reactions.
Temperature 80 - 140 °CHigher temperatures can lead to faster reactions but also increase the risk of polymerization.
Reaction Time 1 - 8 hoursMonitor by TLC to determine the optimal time.
Typical Yield 60 - 85%Yields can vary significantly based on the specific conditions and purity of starting materials.

Visualizations

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Main Product cluster_side_reactions Potential Side Reactions 4-bromophenylhydrazine 4-bromophenylhydrazine Hydrazone Hydrazone 4-bromophenylhydrazine->Hydrazone Acetone Acetone Acetone->Hydrazone This compound This compound Hydrazone->this compound Acid Catalyst, Heat Polymerization Polymerization Hydrazone->Polymerization Harsh Conditions This compound->Polymerization Harsh Conditions Dehalogenation Dehalogenation This compound->Dehalogenation Reducing Conditions

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis check_yield Low or No Yield? start->check_yield tar_formation Tar Formation? start->tar_formation check_purity Impure Product? check_yield->check_purity No optimize_catalyst Optimize Catalyst/Temp check_yield->optimize_catalyst Yes purify Column Chromatography Recrystallization check_purity->purify Yes end_product Pure Product check_purity->end_product No optimize_catalyst->start check_hydrazone Verify Hydrazone Formation check_hydrazone->start purify->end_product tar_formation->check_yield No milder_conditions Use Milder Conditions tar_formation->milder_conditions Yes milder_conditions->start

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 6-Bromo-2-methyl-1H-indole Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of palladium-catalyzed cross-coupling reactions involving 6-bromo-2-methyl-1H-indole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the coupling reactions of this compound, providing systematic approaches to problem-solving.

Issue 1: Low or No Product Yield

Question: My coupling reaction with this compound is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in palladium-catalyzed cross-coupling reactions is a common issue that can stem from several factors. A systematic approach is crucial for effective troubleshooting.[1]

Possible Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst may be deactivated due to exposure to oxygen or impurities.[1]

    • Solution: Ensure all reagents and solvents are anhydrous and properly degassed.[2][3] Use freshly opened, high-quality catalysts and ligands. Consider using a pre-formed palladium precatalyst for more reliable generation of the active catalytic species.[3]

  • N-H Interference: The acidic N-H proton of the indole ring can interfere with the catalytic cycle, leading to lower yields.[1]

    • Solution: While many protocols are optimized for unprotected indoles, N-protection with a group like tert-butyloxycarbonyl (Boc) can significantly improve yields and consistency, though this adds extra synthetic steps.[1] Alternatively, the choice of a strong, non-nucleophilic base like LiHMDS can be effective for unprotected indoles.[2][3]

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are critical and may not be optimized for your specific substrates.[1]

    • Solution: Systematically screen different reaction parameters. Key variables to optimize include the catalyst/ligand system, the base, and the solvent.[4] For Suzuki reactions, a mixture of an organic solvent like dioxane or THF with water is often effective.[5][6] For Buchwald-Hartwig aminations, anhydrous toluene or THF are common choices.[2][4]

  • Poor Quality Reagents: Impurities in starting materials, solvents, or the base can poison the catalyst.

    • Solution: Use freshly purified or high-purity reagents. Ensure solvents are anhydrous and degassed.[2]

Issue 2: Formation of Side Products

Question: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?

Answer:

The formation of side products is a common challenge in cross-coupling reactions. The most frequently observed side reactions with bromo-heterocycles are hydrodehalogenation (reductive dehalogenation) and homocoupling.

Common Side Reactions and Mitigation Strategies:

  • Hydrodehalogenation (Reductive Dehalogenation): This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 2-methyl-1H-indole.

    • Possible Causes: This can be caused by the presence of water or other protic sources, or by catalyst decomposition.[2][3] Beta-hydride elimination can also be a competing pathway.[3]

    • Solution: Use rigorously anhydrous and anaerobic conditions.[2][3] Lowering the reaction temperature or using a bulkier, more sterically hindered ligand can sometimes suppress this side reaction.[2][3]

  • Homocoupling: This involves the coupling of two molecules of the boronic acid partner (in Suzuki reactions) or two molecules of the amine (in Buchwald-Hartwig reactions).

    • Possible Causes: A slow catalytic cycle, particularly a slow transmetalation or reductive elimination step, can favor homocoupling.[7]

    • Solution: Optimizing the catalyst and ligand system is key.[7] For Suzuki reactions, adjusting the stoichiometry of the aryl halide to the boronic acid (typically 1:1.1 to 1:1.5) and ensuring a suitable base is used can minimize this.[7] In some cases, changing the ligand can suppress homocoupling.[7]

Issue 3: Catalyst Deactivation (Palladium Black Formation)

Question: My reaction mixture is turning black, and I suspect the catalyst is deactivating. What causes the formation of palladium black, and how can I prevent it?

Answer:

The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst deactivation through the aggregation of Pd(0) species.[8]

Causes and Prevention:

  • Insufficient Ligand Stabilization: The ligand is crucial for stabilizing the active Pd(0) catalyst.

    • Solution: Increase the ligand-to-palladium ratio slightly.[7] The use of bulky, electron-rich phosphine ligands can effectively stabilize the catalytic species and prevent aggregation.[7][9]

  • High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition.[7][8]

    • Solution: Lower the reaction temperature to the minimum required for efficient conversion.[7]

  • Impurities: Oxygen or other impurities in the reaction mixture can lead to catalyst decomposition.[7][8]

    • Solution: Ensure all reagents and solvents are of high purity and that the reaction is performed under a strictly inert atmosphere.[3][9]

Frequently Asked Questions (FAQs)

Q1: Which type of coupling reaction is best suited for this compound?

A1: The choice of reaction depends on the desired bond to be formed.

  • For C-C bond formation (e.g., arylation, vinylation): The Suzuki-Miyaura coupling is a versatile and widely used method.[10] It offers mild reaction conditions and a broad tolerance for functional groups.[11] The Heck reaction is another option for coupling with alkenes.[12]

  • For C-N bond formation (amination): The Buchwald-Hartwig amination is the premier method for coupling with primary or secondary amines.[13][14]

Q2: Do I need to protect the N-H group of the indole?

A2: Not always, but it can be beneficial. The acidic N-H proton can interfere with the catalytic cycle.[1] For Buchwald-Hartwig aminations, using a strong base like LiHMDS can allow for successful coupling of the unprotected indole.[2][3] For Suzuki reactions, if you are experiencing low yields, protecting the nitrogen with a group like Boc can lead to more consistent and improved results.[1] However, this will require additional protection and deprotection steps in your synthetic route.

Q3: What are the recommended starting conditions for a Suzuki coupling with this compound?

A3: A good starting point would be to use a palladium catalyst like Pd(dppf)Cl₂ or a combination of a palladium source (e.g., Pd(OAc)₂) with a suitable phosphine ligand.[1][10] Common bases include K₂CO₃, K₃PO₄, or Cs₂CO₃, often used as an aqueous solution.[1][15] A mixture of a solvent like 1,4-dioxane or THF with water is typically employed, with reaction temperatures ranging from 80-100 °C.[1][7]

Q4: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?

A4: For a successful Buchwald-Hartwig amination, the choice of ligand and base is critical.[2] Bulky, electron-rich phosphine ligands such as RuPhos or BrettPhos are often highly effective.[2][3] If the indole N-H is unprotected, a strong, non-nucleophilic base like LiHMDS is recommended.[2][3] For N-protected indoles, NaOtBu is a common choice.[3] The reaction should be carried out under strictly anhydrous and anaerobic conditions in a solvent like THF or toluene.[2]

Data Presentation

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

ParameterConditionRationale / Common Observations
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ (2-5 mol%)Pd(dppf)Cl₂ is often a good starting point for heteroaryl couplings.[1]
Ligand SPhos, XPhos, dppfBulky, electron-rich ligands facilitate the oxidative addition step.[7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 - 3.0 eq.)K₃PO₄ is often effective for heteroaryl couplings.[1] An aqueous solution of the base is typically used.[1]
Solvent 1,4-Dioxane/Water, THF/Water (e.g., 4:1 v/v)Mixed aqueous/organic solvents are common and aid in dissolving the inorganic base.[5]
Temperature 80 - 110 °CTemperature may need to be optimized for specific substrates.
Reaction Time 12 - 24 hMonitored by TLC or LC-MS for completion.

Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles

ParameterConditionRationale / Common Observations
Palladium Precatalyst RuPhos G3, BrettPhos G3 (1-2 mol%)Precatalysts often provide more reliable results.[2][3]
Ligand RuPhos, BrettPhos, t-BuXPhosBulky, electron-rich phosphine ligands are crucial for challenging substrates.[3]
Base LiHMDS (for unprotected N-H), NaOtBu (for protected N-H) (2.0 eq.)The choice of base is critical, especially for unprotected heterocycles.[2][3]
Solvent Anhydrous THF, TolueneAnhydrous and deoxygenated solvents are essential.[2][3]
Temperature 65 - 110 °CHigher temperatures may be required for less reactive amines.
Reaction Time 12 - 24 hMonitored by TLC or LC-MS for completion.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[1]

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[1] The final concentration of the indole substrate is typically between 0.1-0.2 M.[1]

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound (Unprotected)

  • To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), and the palladium precatalyst (e.g., RuPhos G3, 2 mol%).[2]

  • Evacuate and backfill the tube with an inert gas three times.[2]

  • Add anhydrous, degassed THF or toluene via syringe.[2]

  • Add the base (e.g., LiHMDS, 1 M solution in THF, 2.0 eq.) dropwise to the stirred reaction mixture.[2]

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 65-100 °C).[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.[2]

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) R-Pd(II)-Br(L2) (R = 2-methyl-1H-indol-6-yl) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Coupled_Product R-R' Reductive_Elimination->Coupled_Product Aryl_Bromide This compound Aryl_Bromide->Oxidative_Addition Boronic_Acid R'-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) R-Pd(II)-Br(L2) (R = 2-methyl-1H-indol-6-yl) Oxidative_Addition->Ar-Pd(II)-Br(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine_Coordination Ar-Pd(II)-NR1R2(L2) R-Pd(II)-NR1R2(L2) Amine_Coordination->Ar-Pd(II)-NR1R2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR1R2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Coupled_Product R-NR1R2 Reductive_Elimination->Coupled_Product Aryl_Bromide This compound Aryl_Bromide->Oxidative_Addition Amine HNR1R2 Amine->Amine_Coordination Base Base Base->Amine_Coordination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow cluster_start Troubleshooting Low Yield cluster_reagents Step 1: Reagent & Condition Check cluster_optimization Step 2: Reaction Parameter Optimization cluster_analysis Step 3: Side Product Analysis Start Low or No Yield Observed Reagent_Check Verify Reagent Quality: - Fresh Catalyst/Ligand? - Anhydrous & Degassed Solvents? - High-Purity Starting Materials? Start->Reagent_Check Begin Troubleshooting Atmosphere_Check Ensure Inert Atmosphere (Argon or Nitrogen) Reagent_Check->Atmosphere_Check NH_Protection Consider N-H Interference: - Trial with N-Boc protected indole? - Use appropriate base (e.g., LiHMDS)? Atmosphere_Check->NH_Protection If Reagents are OK Condition_Screening Systematic Screening: - Catalyst/Ligand System - Base Selection - Solvent System - Temperature NH_Protection->Condition_Screening Side_Products Analyze for Side Products: - Hydrodehalogenation? - Homocoupling? Condition_Screening->Side_Products If Yield Still Low Adjust_Conditions Adjust Conditions to Minimize Side Products: - Lower Temperature? - Change Ligand? - Adjust Stoichiometry? Side_Products->Adjust_Conditions

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

References

Technical Support Center: Scalable Synthesis of 6-bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the scalable synthesis of 6-bromo-2-methyl-1H-indole. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Problem 1: Low Yield or No Product Formation in Fischer Indole Synthesis

Possible Causes:

  • Poor Quality of (4-bromophenyl)hydrazine: The hydrazine starting material may have degraded.

  • Inefficient Hydrazone Formation: The initial condensation reaction between (4-bromophenyl)hydrazine and acetone may be incomplete.

  • Incorrect Acid Catalyst or Concentration: The choice and amount of acid are critical for the cyclization step.[1]

  • Suboptimal Reaction Temperature: The temperature for the cyclization may be too high or too low, leading to decomposition or an incomplete reaction.[2]

  • Presence of Electron-Donating or Withdrawing Groups: Substituents on the phenylhydrazine can affect the electronic properties and hinder the[3][3]-sigmatropic rearrangement necessary for indole formation.[3][4]

Troubleshooting Steps:

  • Verify Starting Material Quality: Assess the purity of (4-bromophenyl)hydrazine via NMR or melting point analysis. Use fresh or purified material if necessary.

  • Optimize Hydrazone Formation: Ensure anhydrous conditions and consider gentle heating to drive the condensation reaction to completion. Monitor by TLC.

  • Screen Acid Catalysts: Experiment with different Brønsted acids (e.g., H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1] A systematic screening of acid concentration is also recommended.[2]

  • Adjust Reaction Temperature: Optimize the temperature for the cyclization step. Start with milder conditions and gradually increase the temperature, monitoring the reaction progress by TLC.

  • Consider Alternative Synthetic Routes: If the Fischer indole synthesis consistently fails, alternative methods such as the Leimgruber-Batcho or Bischler-Möhlau synthesis may be more suitable for this substituted indole.[2]

Problem 2: Formation of Significant Side Products and Impurities

Possible Causes:

  • Over-bromination: If direct bromination of 2-methylindole is attempted, polybrominated species and oxidation products can form.

  • Isomer Formation: In the Fischer indole synthesis, cyclization can sometimes occur at different positions, leading to regioisomers, although this is less common with symmetrical ketones like acetone.[1]

  • Rearrangement and Dimerization: Under strongly acidic conditions, the indole product can be unstable and undergo further reactions.[2]

  • Incomplete Reaction: Unreacted starting materials and intermediates will contaminate the final product.

Troubleshooting Steps:

  • Control Stoichiometry: In direct bromination approaches, carefully control the stoichiometry of the brominating agent (e.g., NBS) and the reaction temperature to favor mono-bromination.

  • Optimize Reaction Conditions: Adjust the acid catalyst, solvent, and temperature to minimize side reactions. Milder conditions are often preferable.[2]

  • Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction and stop it once the desired product is formed to prevent the formation of degradation products.

  • Purification Strategy: Develop a robust purification protocol. This may involve a combination of column chromatography, recrystallization, and/or acid-base extraction to remove impurities.

Problem 3: Difficulties in Product Isolation and Purification

Possible Causes:

  • Co-elution of Impurities: Side products or starting materials may have similar polarities to the desired product, making chromatographic separation challenging.[5]

  • Product Instability: The indole ring can be sensitive to strong acids and air, leading to degradation during workup and purification.

  • Tarry Byproducts: Harsh reaction conditions can lead to the formation of polymeric or tar-like materials that complicate isolation.[2]

Troubleshooting Steps:

  • Optimize Chromatography: Screen different solvent systems for column chromatography to achieve better separation. The use of additives like triethylamine in the eluent can sometimes improve the separation of basic compounds.[5]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Acid-Base Extraction: Utilize the weakly acidic nature of the indole N-H to perform an acid-base extraction to remove non-acidic or basic impurities.

  • Neutral Workup: During the workup, ensure that any acidic catalysts are thoroughly neutralized to prevent product degradation.

  • Inert Atmosphere: If the product is sensitive to oxidation, perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthetic route for this compound?

A1: The Fischer indole synthesis is a widely used method for the synthesis of 2-methylindoles. This route involves the reaction of (4-bromophenyl)hydrazine with acetone to form a hydrazone, which is then cyclized under acidic conditions to yield the indole.[1]

Q2: What are the key parameters to control in the Fischer indole synthesis for this specific molecule?

A2: The critical parameters to control are the quality of the (4-bromophenyl)hydrazine, the choice and concentration of the acid catalyst, and the reaction temperature. Careful optimization of these parameters is necessary to achieve a good yield and minimize side product formation.[1][2]

Q3: What are the expected yields for the synthesis of this compound?

A3: Yields can vary significantly depending on the synthetic route and the scale of the reaction. For the Fischer indole synthesis, yields can range from moderate to good, but optimization is key. Literature on analogous syntheses suggests that yields can be improved through careful control of reaction conditions.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A4: Thin-Layer Chromatography (TLC) is suitable for monitoring the progress of the reaction. For assessing the purity of the final product, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are recommended.[6]

Q5: Are there any specific safety precautions to consider during the synthesis?

A5: Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Strong acids are corrosive and require careful handling. Always consult the Safety Data Sheets (SDS) for all reagents used.

Experimental Protocols

Protocol: Fischer Indole Synthesis of this compound

This protocol is a general guideline and may require optimization.

Step 1: Hydrazone Formation

  • In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride in a suitable solvent such as ethanol.

  • Add a base (e.g., sodium acetate) to neutralize the hydrochloride salt.

  • Add a slight excess of acetone to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating until the (4-bromophenyl)hydrazine is consumed, as monitored by TLC.

  • The resulting hydrazone can be isolated or used directly in the next step.

Step 2: Cyclization

  • To the hydrazone from Step 1, add an acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in a suitable solvent are commonly used.

  • Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) and monitor the formation of the indole product by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by pouring it into a mixture of ice and water.

  • Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) until the pH is neutral or slightly basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Common Acid Catalysts for Fischer Indole Synthesis

Acid CatalystTypical ConditionsAdvantagesCommon Issues
Polyphosphoric Acid (PPA) Neat or in a high-boiling solvent, 80-150 °COften gives good yieldsViscous and can be difficult to work with on a large scale
Sulfuric Acid (H₂SO₄) Diluted in a solvent like ethanol or acetic acidReadily available and inexpensiveCan lead to charring and side reactions if not controlled
Zinc Chloride (ZnCl₂) In a solvent or neat, higher temperaturesMilder than strong Brønsted acidsCan be hygroscopic and require anhydrous conditions
p-Toluenesulfonic Acid (p-TsOH) In a solvent like toluene with azeotropic removal of waterMilder than H₂SO₄, good for sensitive substratesMay require longer reaction times

Visualizations

experimental_workflow Experimental Workflow: Fischer Indole Synthesis cluster_start Starting Materials start1 4-bromophenyl)hydrazine hydrazone Hydrazone Formation start1->hydrazone start2 Acetone start2->hydrazone cyclization Acid-Catalyzed Cyclization hydrazone->cyclization workup Quenching & Neutralization cyclization->workup extraction Solvent Extraction workup->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product This compound purification->product troubleshooting_workflow Troubleshooting Logic for Low Yield start Low or No Product Yield check_sm Check Starting Material Purity? start->check_sm purify_sm Purify or Replace Starting Materials check_sm->purify_sm Impure check_conditions Review Reaction Conditions? check_sm->check_conditions Pure purify_sm->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp Yes check_workup Review Workup & Purification? check_conditions->check_workup No optimize_acid Screen Acid Catalysts optimize_temp->optimize_acid optimize_time Adjust Reaction Time optimize_acid->optimize_time modify_workup Modify Workup Protocol check_workup->modify_workup Yes consider_alt_route Consider Alternative Synthetic Route check_workup->consider_alt_route No alt_purification Try Alternative Purification Method modify_workup->alt_purification

References

Technical Support Center: N-Methylation of Brominated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-methylation of brominated indoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the N-methylation of brominated indoles.

Q1: I am observing low or no yield of my N-methylated brominated indole. What are the common causes and solutions?

A1: Low or no yield is a frequent issue stemming from several factors. The nucleophilicity of the indole nitrogen, reaction conditions, and choice of reagents are critical.

  • Insufficient Deprotonation: The indole N-H proton must be removed to form the reactive indolide anion. If you are using a weak base, deprotonation may be incomplete.

    • Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) is often sufficient, stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH) in a suitable solvent like DMF or DMSO can be more effective.[1][2]

  • Reaction Temperature: The reaction may have a significant activation energy barrier.

    • Solution: Increase the reaction temperature. Many N-methylation procedures are performed at elevated temperatures, sometimes up to 130°C, especially when using less reactive methylating agents like dimethyl carbonate (DMC).[3][4]

  • Choice of Solvent: The solvent plays a crucial role in solvating the indolide anion and the reagents.

    • Solution: Use a polar aprotic solvent. N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices as they effectively dissolve the indole and support the reaction mechanism.[3][5]

  • Reagent Reactivity: Your chosen methylating agent may not be reactive enough for your specific brominated indole substrate.

    • Solution: While safer reagents like DMC are preferred, highly deactivated indole systems might require more reactive (and hazardous) agents like methyl iodide or dimethyl sulfate.[1] Alternatively, phenyl trimethylammonium iodide (PhMe₃NI) offers a safer, yet effective, option.[6]

A systematic approach to troubleshooting this issue is outlined in the decision tree below.

low_yield_troubleshooting start Low or No Yield Observed check_base Is the base strong enough? (e.g., NaH, KOH vs. K2CO3) start->check_base increase_base Action: Use a stronger base (e.g., NaH in DMF) check_base->increase_base No check_temp Is the reaction temperature adequate? check_base->check_temp Yes success Problem Resolved increase_base->success increase_temp Action: Increase temperature (e.g., to 80-130°C) check_temp->increase_temp No check_reagent Is the methylating agent reactive enough? check_temp->check_reagent Yes increase_temp->success change_reagent Action: Use a more reactive agent (e.g., MeI, PhMe3NI) check_reagent->change_reagent No check_solvent Is the solvent appropriate? (Polar aprotic?) check_reagent->check_solvent Yes change_reagent->success change_solvent Action: Switch to DMF or DMSO check_solvent->change_solvent No check_solvent->success Yes change_solvent->success

Caption: Troubleshooting decision tree for low reaction yield.
Q2: My reaction is producing the C3-methylated byproduct. How can I improve selectivity for N-methylation?

A2: The indolide anion is an ambident nucleophile, meaning it can react at either the nitrogen (N1) or the C3 position. Achieving high N-selectivity is a common challenge.

  • Mechanism: N-alkylation is typically the thermodynamically favored product, while C3-alkylation is often kinetically favored. Reaction conditions can be tuned to favor one over the other.

  • Phase Transfer Catalysis (PTC): When using reagents like dimethyl carbonate (DMC), the addition of a phase transfer catalyst can dramatically suppress C3-methylation.

    • Solution: Add a catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 to your reaction. In one study, using TBAB with DMC reduced the formation of a C-methylated byproduct to just 3%.[1][3]

  • Solvent Choice: The solvent can influence the site of alkylation.

    • Solution: Highly polar solvents like DMF or DMSO generally favor N-alkylation.

The diagram below illustrates the competitive pathways.

regioselectivity cluster_0 Reaction Pathways indole Brominated Indolide Anion n_product N1-Methylated Product (Thermodynamic) indole->n_product  Favored by:  - Polar Solvents (DMF)  - Phase Transfer Catalysts c_product C3-Methylated Byproduct (Kinetic) indole->c_product  Kinetic Pathway

Caption: Competing N1 vs. C3 methylation pathways.
Q3: What are the best practices for choosing a methylating agent and base for my brominated indole?

A3: The optimal choice depends on the specific substrate, scale, and safety considerations. Bromine is an electron-withdrawing group, which increases the acidity of the N-H proton and can make deprotonation easier compared to unsubstituted indole.

  • Methylating Agents:

    • Dimethyl Carbonate (DMC): A green, low-toxicity reagent. It is less reactive than traditional agents and often requires higher temperatures (reflux in DMF) and a base.[1] It is highly effective for many brominated indoles.[3][4]

    • Phenyl Trimethylammonium Iodide (PhMe₃NI): A safe, non-toxic, and easy-to-handle solid reagent that provides excellent monoselective N-methylation under mildly basic conditions.[6][7]

    • Methyl Iodide (MeI) / Dimethyl Sulfate (DMS): Highly reactive but also toxic and carcinogenic.[1] These should be used with extreme caution and are typically reserved for challenging substrates where other methods have failed.

  • Bases:

    • Potassium Carbonate (K₂CO₃): A mild and effective base for many indole methylations with DMC.[3]

    • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the indole. Often used with MeI or DMS in solvents like DMF or THF.

    • Potassium Hydroxide (KOH): A strong, inexpensive base. Often used in DMSO.

    • 1,4-Diazabicyclo[2.2.2]octane (DABCO): Can be used in catalytic amounts with DMC for efficient and clean N-methylation.[8]

Data Summary: Reagent and Base Performance

The following tables summarize yields for N-methylation of various substituted indoles, including brominated substrates, under different reaction conditions.

Table 1: N-Methylation of Substituted Indoles using Dimethyl Carbonate (DMC) [1][3]

Substrate (Indole)BaseSolventTemperature (°C)Time (h)Yield (%)Citation
5-BromoindoleK₂CO₃DMF~1303.594.8[3][4]
6-ChloroindoleK₂CO₃DMF~1303.596.0[3]
3-CyanoindoleK₂CO₃DMF~1303.597.4[3]
6-NitroindoleK₂CO₃DMF~1302.096.0[3]
5-MethoxyindoleK₂CO₃DMF~1305.097.0[3]

Table 2: N-Alkylation of Halogenated Indoles using Phenyl Trimethylammonium Iodide (PhMe₃NI) [6]

Substrate (Indole)BaseSolventTemperature (°C)Time (h)Yield (%)Citation
5-BromoindoleCs₂CO₃Toluene1201699[6]
5-ChloroindoleCs₂CO₃Toluene1201699[6]
6-ChloroindoleCs₂CO₃Toluene1201699[6]
5-FluoroindoleCs₂CO₃Toluene1201699[6]

Key Experimental Protocols

Protocol 1: General Procedure for N-Methylation using Dimethyl Carbonate (DMC)

This protocol is adapted from a procedure used for 5-bromoindole.[3][4]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 5-bromoindole (1.0 eq), potassium carbonate (0.5-1.0 eq), and N,N-dimethylformamide (DMF, ~5-10 mL per gram of indole).

  • Reagent Addition: Add dimethyl carbonate (DMC, 2.0-3.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 130°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature, then slowly pour it into ice-cold water. The product may precipitate or form an oily suspension.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., tert-butyl methyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

experimental_workflow cluster_workflow General Experimental Workflow A 1. Combine Reactants (Indole, Base, Solvent) B 2. Add Methylating Agent (e.g., DMC) A->B C 3. Heat to Reflux (e.g., 130°C) B->C D 4. Monitor Reaction (TLC / HPLC) C->D E 5. Aqueous Workup (Quench with Water) D->E Reaction Complete F 6. Extraction (Organic Solvent) E->F G 7. Purification (Evaporation / Chromatography) F->G H Final Product G->H

Caption: A typical experimental workflow for N-methylation.

References

Technical Support Center: Preventing Over-bromination in Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize indole bromination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts of indole bromination?

A1: The bromination of indole can result in a mixture of products. Besides the desired mono-brominated indole, common byproducts include di- and tri-brominated indoles. The reaction of indole with chlorine and bromine is known to produce a "mixture of higher substitution products". Specifically, the formation of 2,3-dibromoindole is a frequent outcome when using molecular bromine.[1] Depending on the reaction conditions and the brominating agent used, such as N-Bromosuccinimide in aqueous solvents, oxindole byproducts like 3,5-dibromooxindole-3-acetic acid and 3-bromooxindole-3-acetic acid can also be formed.[1][2]

Q2: How can I control the selectivity of indole bromination to favor mono-substitution?

A2: Controlling selectivity is key to minimizing over-bromination. Here are the primary strategies:

  • Choice of Brominating Agent: Employing milder or more selective brominating agents can significantly enhance the desired outcome. N-bromosuccinimide (NBS) is a widely used reagent for selective bromination.[1][3] Other effective options include pyridinium bromide perbromide and dioxane dibromide, which have been shown to improve the yield of 3-bromoindole.[1]

  • Reaction Conditions: Temperature, solvent, and the presence of catalysts or bases are critical factors. Performing the reaction at low temperatures (0-2°C) can increase the yield of the mono-brominated product.[1] Using pyridine as a solvent can help neutralize the evolved hydrogen bromide, which can otherwise cause the desired product to decompose.[1]

  • Protecting Groups: Protecting the indole nitrogen with groups like benzoyl or carbomethoxy can direct bromination to specific positions and prevent side reactions. For instance, reacting N-bromosuccinimide with N-benzoylindole yields a good amount of 3-bromo-N-benzoylindole, which can then be deprotected.

Q3: What are the best methods for purifying brominated indoles?

A3: The primary purification methods for brominated indoles are column chromatography and recrystallization.

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. For indole derivatives, silica gel is the most common stationary phase.[1] A mobile phase consisting of a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (such as ethyl acetate) is typically used. The ideal solvent ratio should be determined beforehand using thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the target compound.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High levels of di- or tri-brominated byproducts Excess brominating agent.Use a stoichiometric amount (1.0 equivalent) or a slight excess (e.g., 1.05 equivalents) of the brominating agent.
Reaction temperature is too high.Perform the reaction at a lower temperature. For many indole brominations, 0°C or even lower is recommended to improve selectivity.[1]
Incorrect choice of brominating agent.Switch to a milder or more selective brominating agent. If bromine (Br₂) is causing over-bromination, consider using N-bromosuccinimide (NBS) or pyridinium bromide perbromide.[1]
Low yield of desired mono-brominated product Decomposition of the product.Use a base, such as pyridine, to neutralize acidic byproducts like HBr.
Poor regioselectivity.Employ a protecting group on the indole nitrogen to direct bromination to the desired position.
Formation of oxindole byproducts Presence of water in the reaction mixture when using NBS.Ensure anhydrous reaction conditions if oxindole formation is not desired.

Experimental Protocols

Protocol 1: Selective Monobromination of Indole at the C3 Position using NBS

This protocol is a general guideline and may require optimization for specific indole derivatives.

Materials:

  • Indole

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Stirring apparatus

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve the indole in anhydrous DMF in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a stoichiometric amount (1.0 equivalent) of NBS to the stirred solution.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G Mechanism of Electrophilic Bromination of Indole at C3 Indole Indole TransitionState Wheland Intermediate (Sigma Complex) Indole->TransitionState Electrophilic Attack Br2 Br-Br Br2->TransitionState Product 3-Bromoindole TransitionState->Product Deprotonation HBr -HBr Product->HBr

Caption: Mechanism of C3 Bromination of Indole.

G Troubleshooting Over-bromination Start Over-bromination Observed CheckReagent Check Molar Ratio of Brominating Agent Start->CheckReagent CheckTemp Check Reaction Temperature CheckReagent->CheckTemp Stoichiometric AdjustRatio Use 1.0-1.05 Equivalents CheckReagent->AdjustRatio Excess CheckAgent Consider Milder Brominating Agent CheckTemp->CheckAgent Optimal LowerTemp Lower Temperature (e.g., 0°C) CheckTemp->LowerTemp Too High UseProtectingGroup Use N-Protecting Group CheckAgent->UseProtectingGroup Using NBS ChangeAgent Switch to NBS or Pyridinium Bromide Perbromide CheckAgent->ChangeAgent Using Br2 AddProtection Add Protecting Group (e.g., Benzoyl) UseProtectingGroup->AddProtection Yes End Monobromination Achieved UseProtectingGroup->End No AdjustRatio->CheckTemp LowerTemp->CheckAgent ChangeAgent->UseProtectingGroup AddProtection->End

Caption: Troubleshooting Workflow for Over-bromination.

G Preventative Strategies for Selective Monobromination Goal Selective Monobromination Strategy1 Control of Reaction Conditions Goal->Strategy1 Strategy2 Choice of Brominating Agent Goal->Strategy2 Strategy3 Use of Protecting Groups Goal->Strategy3 Sub1_1 Low Temperature (0°C or below) Strategy1->Sub1_1 Sub1_2 Controlled Addition of Reagent Strategy1->Sub1_2 Sub1_3 Inert Solvent (e.g., DMF, CCl4) Strategy1->Sub1_3 Sub2_1 Mild Agents (NBS) Strategy2->Sub2_1 Sub2_2 Bulky Agents for Regioselectivity Strategy2->Sub2_2 Sub3_1 N-Protecting Groups (Benzoyl, Tosyl) Strategy3->Sub3_1 Sub3_2 Directs Bromination to C3 Strategy3->Sub3_2

Caption: Key Strategies for Selective Monobromination.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 6-bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-bromo-2-methyl-1H-indole against related substituted indoles. The objective is to offer a clear, data-driven resource for the structural elucidation and characterization of this and similar compounds, which are of significant interest in medicinal chemistry and drug development.

Introduction to NMR Analysis of Indole Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for determining the structure of organic molecules. For substituted indoles, ¹H and ¹³C NMR provide critical information about the substitution pattern on both the benzene and pyrrole rings. The chemical shifts (δ) and coupling constants (J) of the protons and carbons are highly sensitive to the electronic effects of the substituents. In the case of this compound, the electron-withdrawing bromine atom and the electron-donating methyl group exert distinct influences on the surrounding nuclei, leading to a characteristic spectral fingerprint.

¹H and ¹³C NMR Spectral Data of this compound

While a definitive, publicly available spectrum for this compound is not readily accessible, data for closely related compounds allows for a reliable prediction and comparison. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, alongside experimental data for structurally similar indole derivatives.

Table 1: ¹H NMR Chemical Shift Data (in ppm) of this compound and Related Compounds in CDCl₃

ProtonPredicted this compound5-bromo-3-methyl-1H-indole[1]2,3-dimethyl-1H-indole[1]
N-H ~ 7.9 - 8.1 (br s)7.92 (s)7.60 (s)
C2-CH₃ ~ 2.4 (s)-2.38 (s)
C3-H ~ 6.2 (s)6.99 (s)-
C4-H ~ 7.4 (d)7.22 (d, J = 8.6 Hz)7.55 (d, J = 6.9 Hz)
C5-H ~ 7.1 (dd)-7.29 – 7.26 (m)
C7-H ~ 7.5 (d)7.73 (d, J = 1.6 Hz)7.17 (dq, J = 7.1, 6.1 Hz)

Table 2: ¹³C NMR Chemical Shift Data (in ppm) of this compound and Related Compounds in CDCl₃

CarbonPredicted this compound5-bromo-3-methyl-1H-indole[1]2,3-dimethyl-1H-indole[1]
C2 ~ 137124.76130.82
C3 ~ 100111.60107.20
C3a ~ 129130.22129.56
C4 ~ 122121.64119.14
C5 ~ 124112.50118.08
C6 ~ 115 (C-Br)122.95121.02
C7 ~ 114112.50110.20
C7a ~ 136134.96135.32
C2-CH₃ ~ 14-11.63

Experimental Protocol for NMR Analysis

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of substituted indoles, which can be adapted for this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the indole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Approximately 12-15 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

3. ¹³C NMR Spectroscopy:

  • Instrument: 100 MHz or higher, corresponding to the ¹H frequency.

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shifts relative to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of a substituted indole like this compound.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Structure Elucidation dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer H1_NMR ¹H NMR Acquisition transfer->H1_NMR C13_NMR ¹³C NMR Acquisition transfer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT phasing Phasing & Baseline Correction FT->phasing calibration Chemical Shift Calibration phasing->calibration interpretation Interpretation of Shifts & Couplings calibration->interpretation comparison Comparison with Related Compounds interpretation->comparison structure Structure Confirmation comparison->structure

References

A Comparative Guide to the Mass Spectrometry Analysis of 6-bromo-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of novel or synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of mass spectrometry-based techniques for the analysis of 6-bromo-2-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will explore alternative analytical methodologies, present detailed experimental protocols, and offer supporting data to facilitate informed decisions in analytical strategy.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or high-throughput screening. Below is a comparison of common analytical methods for the characterization of this compound.

Analytical TechniquePrincipleInformation ProvidedKey Performance Parameters
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by ionization and mass analysis.Provides molecular weight and characteristic fragmentation patterns for structural elucidation.Retention time, m/z values, relative abundance.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by liquid chromatography followed by two stages of mass analysis.Offers high sensitivity and selectivity for quantification and can provide structural information through fragmentation.Retention time, precursor/product ion m/z, linearity, limit of detection (LOD).[1][2][3]
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.Quantitative purity assessment and detection of non-volatile impurities.[4][5]Retention time, peak area, resolution.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Interaction of atomic nuclei with an external magnetic field.Provides detailed structural information for unambiguous identification and quantification.[4]Chemical shift (δ), coupling constants (J), integration.[4]

Experimental Protocols

Detailed and robust experimental protocols are critical for obtaining high-quality, reproducible data. Below are representative methodologies for the analysis of this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Objective: To determine the molecular weight and fragmentation pattern of this compound.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

  • Data Interpretation: The mass spectrum is expected to show a molecular ion peak cluster characteristic of a bromine-containing compound (due to the 79Br and 81Br isotopes in approximately a 1:1 ratio).[6] Fragmentation will likely involve the loss of a methyl group and cleavage of the indole ring.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

  • Objective: To achieve sensitive and selective quantification of this compound in a complex matrix.

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[2][3]

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a final concentration within the linear range of the instrument (e.g., 1-1000 ng/mL).[2] For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary.[1][2][7]

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[7]

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Positive ion ESI or APCI.[2][3]

    • Multiple Reaction Monitoring (MRM): The precursor ion will be the protonated molecule [M+H]+. Product ions will be determined by infusing a standard solution and observing the fragmentation.

  • Data Analysis: Quantify the analyte by constructing a calibration curve from the peak areas of the MRM transitions.

Visualizing the Analytical Workflow

A well-defined workflow is essential for systematic analysis. The following diagram illustrates a typical workflow for the characterization and quantification of this compound.

Analytical Workflow for this compound cluster_0 Sample Preparation cluster_1 Qualitative Analysis cluster_2 Quantitative Analysis cluster_3 Data Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution Dilution Dilution Dissolution->Dilution GC_MS GC-MS Analysis Dilution->GC_MS NMR NMR Spectroscopy Dilution->NMR HPLC HPLC-UV Analysis Dilution->HPLC LC_MSMS LC-MS/MS Analysis Dilution->LC_MSMS Structure_Elucidation Structural Elucidation GC_MS->Structure_Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Quantification Quantification LC_MSMS->Quantification

Caption: A generalized workflow for the analysis of this compound.

Expected Mass Spectral Fragmentation

Understanding the fragmentation pattern is key to structural confirmation. The diagram below illustrates a plausible fragmentation pathway for this compound under electron ionization.

Plausible EI Fragmentation of this compound M_plus [M]+. m/z 210/212 M_minus_CH3 [M-CH3]+ m/z 195/197 M_plus->M_minus_CH3 -CH3. M_minus_Br [M-Br]+ m/z 131 M_plus->M_minus_Br -Br. M_minus_HCN [M-HCN]+. m/z 183/185 M_minus_CH3->M_minus_HCN -HCN

Caption: Predicted fragmentation of this compound in EI-MS.

References

Reactivity of 6-bromo-2-methyl-1H-indole: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the indole scaffold is a cornerstone for the development of novel therapeutics and functional materials. The strategic functionalization of this privileged heterocycle is paramount for fine-tuning its pharmacological and physicochemical properties. Among the various substituted indoles, 6-bromo-2-methyl-1H-indole presents a versatile building block for diversification, primarily through transition metal-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the reactivity of this compound with other commercially available bromoindole isomers, supported by established chemical principles and representative experimental data.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of bromoindoles in popular cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination is significantly influenced by the position of the bromine substituent on the indole ring. This is primarily due to the electronic environment of the C-Br bond and steric hindrance, which affect the rate-determining oxidative addition step in the catalytic cycle.

The general trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] Within the bromoindole isomers, the reactivity can be qualitatively understood by considering the electronic and steric effects imparted by the indole nitrogen and the methyl group in the case of this compound.

Data Presentation: A Comparative Overview

The following table summarizes the expected relative reactivity of this compound and other bromoindoles in key palladium-catalyzed cross-coupling reactions. The reactivity is ranked based on general principles of organic chemistry, with specific quantitative data being highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Bromoindole IsomerPosition of BromineExpected Relative Reactivity in Cross-CouplingRationale
3-Bromoindole3LowestThe C3 position is the most electron-rich, leading to a stronger C-Br bond that is less susceptible to oxidative addition. Electrophilic substitution is more common at this position.[2]
4-Bromoindole4ModerateThe bromine at C4 is influenced by the electron-donating character of the pyrrole ring, but is less deactivated than the C3 position. It is a versatile intermediate for further functionalization.[3]
5-Bromoindole5HighThe C5 position is electronically similar to a standard aryl bromide, making it a reliable and reactive substrate in various cross-coupling reactions.[1]
This compound 6 Moderate to High The C6 position is on the benzene ring and less influenced by the heteroatom's immediate electronic effects compared to C3. The 2-methyl group has a mild electron-donating effect. Suzuki coupling reactions have been successfully performed on similar 6-bromo-tetrahydro-1H-carbazole analogs.[4]
7-Bromoindole7ModerateThe C7 position is adjacent to the indole nitrogen, which can influence its reactivity through steric and electronic effects.

Experimental Protocols

The following are generalized protocols for key cross-coupling reactions, which can be adapted for this compound and other bromoindoles. Optimization of reaction conditions is often necessary for specific substrates.

Suzuki-Miyaura Coupling

This reaction is a versatile method for the formation of carbon-carbon bonds.

Materials:

  • Bromoindole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/H₂O, toluene, DMF)

Procedure:

  • To a Schlenk flask, add the bromoindole, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5][6]

Heck Reaction

The Heck reaction is used to form a substituted alkene through the coupling of an unsaturated halide with an alkene.

Materials:

  • Bromoindole (1.0 equiv)

  • Alkene (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., P(o-tolyl)₃, PPh₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv)

  • Solvent (e.g., DMF, acetonitrile, toluene)

Procedure:

  • In a reaction vessel, combine the bromoindole, palladium catalyst, and phosphine ligand.

  • Purge the vessel with an inert gas.

  • Add the degassed solvent, alkene, and base.

  • Heat the reaction mixture to the appropriate temperature (typically 80-140 °C).

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Filter the mixture to remove the palladium catalyst.

  • Perform an aqueous work-up by extracting with an organic solvent.

  • Dry the combined organic layers and concentrate in vacuo.

  • Purify the residue by column chromatography.[7][8]

Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of carbon-nitrogen bonds.

Materials:

  • Bromoindole (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 1-3 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

  • To a glovebox or under an inert atmosphere, add the bromoindole, palladium catalyst, phosphine ligand, and base to a reaction tube.

  • Add the anhydrous, deoxygenated solvent.

  • Add the amine to the mixture.

  • Seal the tube and heat to the required temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.[9][10][11]

Visualizations

Experimental Workflow for Cross-Coupling Reactions

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Weigh Reactants: Bromoindole, Coupling Partner, Base, Catalyst, Ligand p2 Assemble Glassware (Schlenk Flask/Reaction Tube) p1->p2 p3 Inert Atmosphere: Evacuate & Backfill with Ar/N2 (3x) p2->p3 r1 Add Degassed Solvent p3->r1 r2 Heat to Desired Temperature r1->r2 r3 Monitor Progress (TLC, LC-MS) r2->r3 w1 Cool to Room Temperature r3->w1 w2 Aqueous Work-up & Extraction w1->w2 w3 Dry & Concentrate Organic Layer w2->w3 w4 Purify by Column Chromatography w3->w4

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Indole Alkaloids in the MAPK Signaling Pathway

Indole alkaloids have been shown to exert their anticancer effects by modulating various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[12][13][14]

MAPK_Pathway Simplified MAPK Signaling Pathway and Inhibition by Indole Alkaloids GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation IndoleAlkaloids Indole Alkaloids (e.g., Vincristine, Evodiamine) IndoleAlkaloids->Raf Inhibition IndoleAlkaloids->MEK Inhibition IndoleAlkaloids->ERK Inhibition

Caption: Inhibition of the MAPK signaling pathway by certain indole alkaloids.

References

A Comparative Analysis of the Biological Activities of 6-bromo-2-methyl-1H-indole and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, halogenated indoles, particularly bromo-substituted variants, have garnered significant interest due to their enhanced lipophilicity and altered electronic properties, which can lead to improved potency and selectivity. This guide provides a comparative overview of the biological activities of 6-bromo-2-methyl-1H-indole and its analogs, with a focus on their antimicrobial and anticancer properties. The information presented is supported by experimental data from various studies, offering a valuable resource for researchers in the field of drug discovery.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of various indole derivatives, providing a basis for comparing their efficacy.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/AnalogStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Escherichia coliBacillus subtilisCandida albicansCandida kruseiReference
Indole-Thiadiazole Analog (2h) 6.25-----[1]
Indole-Triazole Analog (3d) 6.25---3.125-[1]
Indole-Triazole Analogs (1b, 2b-d, 3b-d) ----3.125-[1]
Various Indole Derivatives 3.125 - 503.125 - 503.125 - 503.125 - 503.125 - 503.125 - 50[1][2]
Indole Diketopiperazine Analogs (3a-3d, 4a-4d) 0.90 - 9.23 (µM)-0.90 - 9.23 (µM)0.90 - 9.23 (µM)--[3]
Tulongicin A (di(6-Br-1H-indol-3-yl)methyl imidazole) 1.2-----[4]
Dihydrospongotine C 3.7-----[4]

Note: A lower MIC value indicates greater antimicrobial activity. Data presented as ranges reflect the activity of a series of related compounds. Some data were reported in µM and are indicated as such.

Table 2: Comparative Anticancer Activity (IC50 in µM)

Compound/AnalogCell LineIC50 (µM)Reference
2-carbomethoxy-3-arylindole (R=OMe, R1=CF3) CEM (Leukemia)0.20[5]
2-carbomethoxy-3-arylindole (R=OMe, R1=CF3) RS4;11 (Leukemia)0.30[5]
Flavopereirine HCT116 (Colorectal)8.15[5]
Flavopereirine HT29 (Colorectal)9.58[5]
Flavopereirine SW620 (Colorectal)10.52[5]
Flavopereirine DLD1 (Colorectal)10.76[5]
Indole-hydrazide conjugate (R=2,4-Cl2) MCF-7 (Breast)12.2[5]
Indole-hydrazide conjugate (R=4-NO2) MCF-7 (Breast)14.5[5]
Indole-hydrazide conjugate (R=2,4-Cl2) HepG2 (Liver)14.8[5]
Flavopereirine SW480 (Colorectal)15.33[5]
Indole-hydrazide conjugate (R=4-NO2) HepG2 (Liver)18.3[5]
Osimertinib (Reference) A549 (Lung)-[6]
Dasatinib (Reference) A549 (Lung)-[6]
Compound 16 (Osimertinib analog) EGFR Kinase1.026[6]
Compound 16 (Osimertinib analog) SRC Kinase0.002[6]

Note: A lower IC50 value indicates greater cytotoxic potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[7][8][9]

  • Preparation of Microbial Inoculum:

    • Select several well-isolated colonies of the test microorganism from a fresh culture plate.

    • Suspend the colonies in a sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 Colony Forming Units (CFU)/mL.[7]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.[7]

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[7]

  • Determination of MIC:

    • The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well for solid tumors) and incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in a culture medium.

    • Remove the existing medium from the wells and add the medium containing the different concentrations of the test compounds.

    • Incubate the plates for a specified period (e.g., 72 hours).[13]

  • MTT Addition and Incubation:

    • Add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.[12]

    • Incubate the plates for 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[10][12]

  • Solubilization of Formazan:

    • Carefully remove the MTT solution.

    • Add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]

    • Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[10][11] The absorbance is directly proportional to the number of viable cells.

Visualizing Mechanisms and Workflows

Diagrams are provided below to illustrate a typical experimental workflow and a key signaling pathway targeted by indole derivatives.

experimental_workflow Experimental Workflow for Antimicrobial Activity Screening cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis cluster_output Output start Start: Select Test Compound and Microorganisms prep_compound Prepare Stock Solution of Compound start->prep_compound prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic compare Compare MIC with Reference Antibiotics read_mic->compare report Report Antimicrobial Potency compare->report

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

signaling_pathway Targeted Regulation of PI3K/Akt/mTOR Signaling by Indole Compounds Indole Indole Derivatives (e.g., this compound analogs) PI3K PI3K Indole->PI3K Inhibition Apoptosis Apoptosis Indole->Apoptosis Induction Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation NFkB NF-κB Akt->NFkB Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by indole compounds.

Discussion of Biological Activities

Indole derivatives have demonstrated a broad spectrum of biological activities, with antimicrobial and anticancer effects being among the most extensively studied.

Antimicrobial Activity

The antimicrobial efficacy of indole compounds is often attributed to their ability to interfere with microbial growth and survival mechanisms. Studies have shown that various substituted indoles exhibit significant activity against a range of pathogenic bacteria and fungi.[1][14] For instance, indole derivatives incorporating triazole and thiadiazole moieties have shown promising activity, with MIC values as low as 3.125 µg/mL against certain fungal strains and 6.25 µg/mL against Staphylococcus aureus.[1] The presence of a bromine atom on the indole ring, as in this compound, is anticipated to enhance this activity due to increased lipophilicity, which may facilitate passage through microbial cell membranes.

Anticancer Activity

In the realm of oncology, indole derivatives have emerged as potent anticancer agents that can modulate multiple cellular signaling pathways.[15][16] Compounds such as indole-3-carbinol and its dimer, 3,3'-diindolylmethane, have been shown to deregulate pathways like the PI3K/Akt/mTOR signaling cascade, which is crucial for cell proliferation and survival.[15] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis in cancer cells. Furthermore, certain indole derivatives have been found to inhibit key enzymes involved in cancer progression, such as EGFR and SRC kinases.[6] The cytotoxic data presented in Table 2 highlights the potential of functionalized indoles to achieve low micromolar and even nanomolar efficacy against various cancer cell lines. The substitution pattern on the indole core plays a critical role in determining the specific anticancer mechanism and potency.[5][17]

References

Characterization of Byproducts in the Synthesis of 6-bromo-2-methyl-1H-indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-bromo-2-methyl-1H-indole, a key building block in the development of various pharmaceuticals, is often accomplished via the Fischer indole synthesis. While effective, this method can lead to the formation of several byproducts that can complicate purification and impact the quality of the final compound. This guide provides a comparative analysis of the byproducts generated during the synthesis of this compound, outlines analytical methods for their characterization, and presents experimental data to aid in the optimization of synthetic protocols.

Understanding Byproduct Formation in Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. In the case of this compound, the reaction typically proceeds by reacting 4-bromophenylhydrazine with acetone. The reaction mechanism, while generally leading to the desired product, can also result in the formation of several impurities.

The primary sources of byproducts include:

  • Unreacted Starting Materials: Residual 4-bromophenylhydrazine and acetone may remain in the reaction mixture.

  • Regioisomers: The cyclization step of the Fischer indole synthesis can potentially occur at different positions on the benzene ring of the phenylhydrazine, leading to the formation of positional isomers. In this synthesis, the formation of 4-bromo-2-methyl-1H-indole is a possible isomeric byproduct. The choice of acid catalyst and reaction conditions can influence the regioselectivity of the reaction.[1][2]

  • Side Reactions: Various side reactions can occur under the acidic and often heated conditions of the synthesis, leading to a range of other impurities.

Comparative Analysis of Synthesis Byproducts

The choice of acid catalyst in the Fischer indole synthesis is crucial and can significantly influence the product distribution and the profile of byproducts. Polyphosphoric acid (PPA) and zinc chloride (ZnCl₂) are commonly used catalysts for this transformation.

Byproduct/ImpuritySynthesis with Polyphosphoric Acid (PPA)Synthesis with Zinc Chloride (ZnCl₂)
Unreacted 4-bromophenylhydrazine Typically present in low amounts with optimized reaction times and temperatures.May be present in higher quantities if the reaction does not go to completion.
4-bromo-2-methyl-1H-indole (Regioisomer) Formation is generally observed, with quantities depending on the reaction temperature and duration.Can also be formed, and its ratio to the desired product may vary with the specific reaction conditions.
Other Minor Impurities May include polymeric materials and other degradation products, often appearing as a colored crud.[3]Can also lead to the formation of various minor impurities, the nature of which can be dependent on the purity of the starting materials and the anhydrous conditions of the reaction.

Experimental Protocols for Characterization

Accurate characterization of the product mixture is essential for process optimization and quality control. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful tool for separating and quantifying the components of the reaction mixture.

Protocol:

  • Instrument: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is often effective for separating indole derivatives.

  • Detection: UV detection at a wavelength of 280 nm is suitable for indole compounds.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition and filter through a 0.22 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Identification

GC-MS is well-suited for identifying volatile byproducts and unreacted starting materials.

Protocol:

  • Instrument: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) is used to separate components with different boiling points.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is typically used, with a scan range appropriate for the expected masses of the product and byproducts.

  • Sample Preparation: Dissolve the crude sample in a volatile organic solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed structural information about the main product and any significant impurities. ¹H and ¹³C NMR are essential for confirming the structure of the desired this compound and identifying isomeric byproducts by their distinct chemical shifts and coupling patterns.

Visualizing the Synthesis and Byproduct Formation

To better understand the reaction and potential side products, the following diagrams illustrate the Fischer indole synthesis pathway and the analytical workflow.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_synthesis Fischer Indole Synthesis cluster_products Products & Byproducts 4-bromophenylhydrazine 4-bromophenylhydrazine Hydrazone Formation Hydrazone Formation 4-bromophenylhydrazine->Hydrazone Formation Unreacted Starting Materials Unreacted Starting Materials 4-bromophenylhydrazine->Unreacted Starting Materials Acetone Acetone Acetone->Hydrazone Formation Acetone->Unreacted Starting Materials Tautomerization Tautomerization Hydrazone Formation->Tautomerization [3,3]-Sigmatropic Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->[3,3]-Sigmatropic Rearrangement Cyclization & Aromatization Cyclization & Aromatization [3,3]-Sigmatropic Rearrangement->Cyclization & Aromatization 4-bromo-2-methyl-1H-indole 4-bromo-2-methyl-1H-indole [3,3]-Sigmatropic Rearrangement->4-bromo-2-methyl-1H-indole Regioisomeric Byproduct This compound This compound Cyclization & Aromatization->this compound Major Product

Fischer Indole Synthesis of this compound.

Analytical_Workflow Crude Reaction Mixture Crude Reaction Mixture Sample Preparation Sample Preparation Crude Reaction Mixture->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis NMR Analysis NMR Analysis Sample Preparation->NMR Analysis Purity Quantification Purity Quantification HPLC Analysis->Purity Quantification Byproduct Identification Byproduct Identification GC-MS Analysis->Byproduct Identification Structural Confirmation Structural Confirmation NMR Analysis->Structural Confirmation

Analytical workflow for byproduct characterization.

By employing a combination of optimized synthetic conditions and robust analytical methodologies, researchers can effectively control and characterize the formation of byproducts in the synthesis of this compound, ensuring the production of high-purity material for downstream applications in drug discovery and development.

References

A Comparative Guide to the Synthetic Routes of Substituted Bromoindoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of substituted bromoindoles is a critical process, as these compounds serve as versatile intermediates in the creation of a wide array of pharmacologically active molecules. The strategic placement of a bromine atom on the indole scaffold provides a valuable handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions. This guide offers a comparative analysis of the most common and effective synthetic strategies for preparing substituted bromoindoles, with a focus on quantitative data, detailed experimental protocols, and a clear visualization of the chemical pathways involved.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route to a particular bromoindole is often a balance between factors such as overall yield, the number of synthetic steps, the cost and availability of starting materials, and the desired substitution pattern. The following table summarizes the key quantitative data for several prominent methods.

Synthetic RouteStarting Material(s)Key ReagentsNumber of StepsOverall Yield (%)Key AdvantagesKey Disadvantages
Electrophilic Bromination (via Protection) IndoleSodium bisulfite, Acetic anhydride, Bromine3~59Reliable, good yield for 5-bromoindole.[1]Multi-step process.[1]
Direct Electrophilic Bromination Indole or Substituted IndoleN-Bromosuccinimide (NBS) or Br₂1VariableSingle step, atom-economical.[1]Often leads to mixtures of products (e.g., 3-bromo, polybrominated), requiring extensive purification.[1]
Fischer Indole Synthesis Substituted Phenylhydrazine, Aldehyde/KetoneAcid catalyst (e.g., ZnCl₂, PPA)1-2VariableClassic, versatile, allows for diverse substitution patterns.[2]Can require harsh acidic conditions and high temperatures; yields can be moderate.[2]
Larock Indole Synthesis o-Bromoaniline, AlkynePalladium catalyst, Ligand, Base1Often >80High yields, excellent for 2,3-disubstituted indoles, good functional group tolerance.[3]Requires a palladium catalyst and specific ligands, which can be costly.[4]
Sandmeyer Reaction Amino-substituted Indole or PrecursorNaNO₂, HBr, CuBr1-2Good to ExcellentA classic and reliable method for introducing bromine.[5]Requires the synthesis of a diazonium salt, which can be unstable.
"Green" Synthesis (via Indoline) IndolePd/C, H₂, Acetyl chloride, Bromine, O₂5~46Avoids some hazardous reagents used in other methods.[1]A lengthy multi-step process with a moderate overall yield.[1][6]

Experimental Protocols

Electrophilic Bromination: Synthesis of 5-Bromoindole via a Three-Step Protection Strategy

This method provides a reliable route to 5-bromoindole by protecting the more reactive positions of the indole ring prior to bromination.[1]

Step 1: Preparation of Sodium Indoline-2-Sulfonate In a suitable reaction vessel, dissolve indole in ethanol. In a separate flask, prepare an aqueous solution of sodium bisulfite. Add the indole solution to the sodium bisulfite solution with stirring. Stir the resulting mixture overnight at room temperature. The solid precipitate is collected by vacuum filtration, washed with ether, and air-dried to yield sodium indoline-2-sulfonate.

Step 2: Preparation of Sodium 1-Acetylindoline-2-sulfonate Suspend sodium indoline-2-sulfonate and sodium bisulfite in acetic anhydride. Stir the suspension at 70°C for one hour, then increase the temperature to 90°C for two hours. After cooling to room temperature, the solid is collected by filtration and washed with acetic anhydride followed by ether. The crude product can be used in the next step without further purification.

Step 3: Synthesis of 5-Bromoindole Dissolve the acetylated intermediate in water and cool the solution to 0-5°C. Add bromine dropwise while maintaining the low temperature and stirring vigorously. After one hour at 0-5°C, allow the reaction to warm to room temperature. Quench any excess bromine by adding an aqueous solution of sodium bisulfite. Neutralize the solution to pH 7 with a 40% sodium hydroxide solution, keeping the temperature below 30°C. Stir the solution overnight at 50°C. Make the solution basic with additional 40% sodium hydroxide and stir for another three hours at 50°C. Cool the reaction mixture to precipitate the product, which is then collected by filtration, washed, and dried to give 5-bromoindole.

Fischer Indole Synthesis: Synthesis of 6-Bromo-2-phenylindole

This protocol describes the synthesis of a substituted bromoindole using the classic Fischer indole synthesis from a brominated phenylhydrazine and a ketone.

Step 1: Formation of Acetophenone (4-bromophenyl)hydrazone In a round-bottom flask equipped with a reflux condenser, dissolve (4-bromophenyl)hydrazine hydrochloride and acetophenone in ethanol. Add a few drops of glacial acetic acid to catalyze the reaction. Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Once the starting materials are consumed, cool the reaction mixture to room temperature. The product, acetophenone (4-bromophenyl)hydrazone, will precipitate and can be collected by filtration.

Step 2: Cyclization to 6-Bromo-2-phenylindole To the crude hydrazone from the previous step, add polyphosphoric acid (PPA). Heat the mixture with stirring. The temperature required can vary depending on the substrate but is typically in the range of 100-180°C. Monitor the reaction by TLC. Upon completion, carefully pour the hot reaction mixture onto crushed ice. The product will precipitate and can be collected by filtration. The crude solid is then washed with water and can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 6-bromo-2-phenylindole.

Larock Indole Synthesis: Synthesis of a 5-Bromo-2,3-disubstituted Indole

The Larock indole synthesis is a powerful palladium-catalyzed method for preparing polysubstituted indoles. This protocol is a general representation for the synthesis of a 2,3-disubstituted 5-bromoindole.

General Procedure: To an oven-dried Schlenk tube, add 2,4-dibromoaniline, the desired alkyne (1.5 - 2.0 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or a more specialized ligand), and a base (e.g., K₂CO₃ or NaOAc). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvent (e.g., DMF or NMP) is then added. The reaction mixture is heated to the desired temperature (typically 80-120°C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-bromo-2,3-disubstituted indole.

Sandmeyer Reaction: Synthesis of a Bromoindole from an Aminoindole

The Sandmeyer reaction provides a classic method to convert an amino group on an aromatic ring into a bromine atom via a diazonium salt intermediate.[7]

General Procedure: Dissolve the starting aminoindole in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5°C in an ice bath. While maintaining this temperature, add a solution of sodium nitrite (NaNO₂) in water dropwise. Stir the mixture for a short period (e.g., 30 minutes) to ensure the complete formation of the diazonium salt. In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in HBr. To this copper(I) bromide solution, add the freshly prepared diazonium salt solution slowly, ensuring the temperature is controlled. The evolution of nitrogen gas is typically observed. After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to ensure the completion of the reaction. Upon cooling, the product is isolated by extraction with an organic solvent. The organic extracts are combined, washed, dried, and concentrated. The crude bromoindole is then purified by chromatography or recrystallization.

Signaling Pathways and Experimental Workflows

To further clarify the logical relationships and steps within these synthetic routes, the following diagrams have been generated using the DOT language.

Electrophilic Bromination of Indole (with Protection)

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: N-Acetylation cluster_2 Step 3: Bromination & Deprotection A Indole B Sodium Indoline-2-Sulfonate A->B  NaHSO₃, EtOH, rt C Sodium 1-Acetylindoline-2-sulfonate B->C  Ac₂O, 70-90 °C D 5-Bromoindole C->D  1. Br₂, H₂O, 0-5 °C  2. NaOH, Δ

Caption: Workflow for the three-step synthesis of 5-bromoindole via electrophilic bromination with protection.

Fischer Indole Synthesis

G cluster_0 Hydrazone Formation cluster_1 Cyclization A Bromophenylhydrazine C Bromophenylhydrazone A->C  Acid catalyst (cat.)  (can be in situ) B Aldehyde or Ketone B->C  Acid catalyst (cat.)  (can be in situ) D Bromoindole C->D  Acid (e.g., ZnCl₂, PPA)  Heat

Caption: General workflow for the Fischer indole synthesis of a bromoindole.

Larock Indole Synthesis

G Larock Indole Synthesis cluster_0 Reaction Components cluster_1 Annulation Reaction A o-Bromoaniline D Substituted Bromoindole A->D B Alkyne B->D C Pd Catalyst, Ligand, Base C->D

Caption: Key components and outcome of the Larock indole synthesis.

Sandmeyer Reaction

G cluster_0 Diazotization cluster_1 Bromination A Aminoindole B Indole Diazonium Salt A->B  NaNO₂, HBr, 0-5 °C C Bromoindole B->C  CuBr

Caption: General workflow for the Sandmeyer synthesis of a bromoindole from an aminoindole.

References

Comparative Antifungal Activity of Halogenated Indoles: A Focus on 6-Bromo-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Halogenated Indoles as Antifungal Agents

Indole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antifungal properties.[1][2][3] Halogenation of the indole ring has been shown to significantly influence this activity. Studies suggest that the position and nature of the halogen substituent can modulate the antifungal efficacy, biofilm inhibition, and mechanism of action.[4][5]

Comparative Antifungal Activity Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) and antibiofilm activity of various halogenated indoles against pathogenic fungi, primarily Candida species and selected plant pathogens. This data is compiled from multiple studies to facilitate a comparative assessment.

Table 1: Minimum Inhibitory Concentration (MIC) of Halogenated Indoles against Candida Species

CompoundFungal StrainMIC (µg/mL)Reference
4,6-dibromoindole Candida albicans25[4][5]
Candida auris10-50[4][5]
Candida glabrata10-50[4][5]
Candida parapsilosis10-50[4][5]
5-bromo-4-chloroindole Candida albicans25[4][5]
Candida auris10-50[4][5]
Candida glabrata10-50[4][5]
Candida parapsilosis10-50[4][5]
7-benzyloxyindole Candida albicans> 2000 (no effect on planktonic cells)[6]
4-fluoroindole Candida albicansNot specified, but showed inhibition[6]
5-iodoindole Candida albicansNot specified, but showed inhibition[6]
Ketoconazole (Control) Candida species25-400[4][5]
Miconazole (Control) Candida species10-50[4][5]

Table 2: Antifungal Activity of 6-Bromoindole against Plant Pathogenic Fungi

CompoundFungal StrainEC₅₀ (µg/mL)Reference
6-bromoindole Botrytis cinerea11.62[4]
Monilinia fructicola18.84[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.[3][7][8][9]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a fungal isolate.

Materials:

  • Fungal isolate

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Test compound (e.g., halogenated indole)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in RPMI 1640 medium in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing the diluted compound.

    • Include a positive control well (inoculum without compound) and a negative control well (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the positive control.

G Workflow for Antifungal Susceptibility Testing (MIC Determination) cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Isolate Culture B Prepare Fungal Suspension (0.5 McFarland) A->B D Inoculate 96-well Plate B->D C Prepare Serial Dilutions of Test Compound C->D E Incubate at 35°C for 24-48h D->E F Read Results (Visually or Spectrophotometrically) E->F G Determine MIC F->G

Antifungal Susceptibility Testing Workflow
Biofilm Inhibition Assay: XTT Reduction Assay

This method quantifies the metabolic activity of fungal biofilms.[10][11][12][13][14]

Objective: To assess the ability of a compound to inhibit the formation of fungal biofilms.

Materials:

  • Fungal isolate

  • RPMI 1640 medium

  • Sterile 96-well flat-bottom microtiter plates

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Prepare a fungal suspension as described for the MIC assay.

    • Add 100 µL of the standardized inoculum to each well of a 96-well plate.

    • Incubate at 37°C for 90 minutes to allow for initial cell adherence.

    • Gently wash the wells with PBS to remove non-adherent cells.

    • Add 100 µL of fresh RPMI 1640 medium containing serial dilutions of the test compound to the wells.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • XTT Assay:

    • After incubation, carefully wash the biofilms with PBS to remove planktonic cells.

    • Prepare the XTT-menadione solution by mixing XTT (1 mg/mL in PBS) with menadione (0.4 mM in acetone) at a 20:1 ratio.

    • Add 100 µL of the XTT-menadione solution to each well.

    • Incubate the plate in the dark at 37°C for 2-3 hours.

  • Quantification:

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

    • A reduction in absorbance in the presence of the test compound compared to the untreated control indicates biofilm inhibition.

G Workflow for Biofilm Inhibition Assay (XTT) cluster_biofilm Biofilm Formation cluster_xtt XTT Assay cluster_quant Quantification A Inoculate 96-well Plate B Adhesion Phase (90 min) A->B C Wash with PBS B->C D Add Medium with Test Compound C->D E Incubate (24-48h) D->E F Wash Biofilms with PBS E->F G Add XTT-Menadione Solution F->G H Incubate in Dark (2-3h) G->H I Measure Absorbance at 490 nm H->I J Calculate Biofilm Inhibition I->J

Biofilm Inhibition Assay Workflow

Proposed Mechanism of Action: Signaling Pathway

Several studies suggest that halogenated indoles exert their antifungal effects through multiple mechanisms, including the induction of reactive oxygen species (ROS) and interference with key signaling pathways that regulate fungal virulence, such as hyphal formation and biofilm development.[4][5][15] In Candida albicans, the Ras/cAMP/PKA signaling pathway is a crucial regulator of the yeast-to-hypha transition, a key virulence factor.[1][2][6][16][17] It is proposed that some indole derivatives may inhibit this pathway, leading to a reduction in hyphal growth and biofilm formation.

G Proposed Antifungal Mechanism of Halogenated Indoles via Ras/cAMP/PKA Pathway Inhibition in C. albicans Indole Halogenated Indole Derivatives ROS Increased Reactive Oxygen Species (ROS) Indole->ROS Ras1 Ras1 Indole->Ras1 Inhibition Cyr1 Adenylyl Cyclase (Cyr1) Ras1->Cyr1 Activation cAMP cAMP Cyr1->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Efg1 Efg1 (Transcription Factor) PKA->Efg1 Activation Hyphae Hyphal Formation & Biofilm Development Efg1->Hyphae Upregulation of Hyphae-Specific Genes

Proposed Antifungal Signaling Pathway

Conclusion

The available data strongly suggest that halogenated indoles are a promising scaffold for the development of novel antifungal agents. While specific data for 6-bromo-2-methyl-1h-indole is currently lacking, the potent activity of other bromo-substituted indoles, such as 6-bromoindole and 4,6-dibromoindole, indicates that this class of compounds warrants further investigation. The provided experimental protocols and the outlined mechanism of action offer a solid foundation for future research in this area. Further studies are needed to synthesize and evaluate the antifungal activity of this compound and to fully elucidate the structure-activity relationships of halogenated indoles.

References

Comparative Guide to the Structure-Activity Relationship of 6-Bromo-2-methyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-bromo-2-methyl-1H-indole derivatives, a scaffold of increasing interest in medicinal chemistry. Brominated indoles, as a class, have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The unique physicochemical properties imparted by the bromine atom, such as increased lipophilicity and altered electronic distribution, often contribute to enhanced biological potency and target selectivity.[2] This document summarizes the available quantitative data on the biological activities of this compound derivatives, details relevant experimental protocols, and visualizes key signaling pathways to aid in the rational design of novel therapeutic agents.

Comparative Analysis of Biological Activity

Compound IDR1 Substitution (at N-1)R2 Substitution (at C-3)Biological Target/Cell LineActivity (IC50/GI50 in µM)
1 HHNot specifiedNot specified
2 HCHONot specifiedNot specified
3 Varied Alkyl/ArylVaried AmideEGFR, BRAFV600E, VEGFR-20.026 - 0.086 (GI50 against various cancer cell lines)
4 HVaried HeterocyclesNot specifiedNot specified

Note: The table above is a representative template. Specific IC50/GI50 values for a systematic series of this compound derivatives are not available in the reviewed literature. Compound 3 represents a series of indole-2-carboxamides with potent antiproliferative activity, where the this compound scaffold could be a valuable starting point for derivatization.

Structure-Activity Relationship (SAR) Summary

Based on the broader class of indole derivatives and the limited data on 6-bromoindoles, the following SAR trends can be inferred:

  • Substitution at the N-1 position: The nature of the substituent on the indole nitrogen can significantly influence biological activity. Alkylation or arylation at this position can modulate the compound's pharmacokinetic properties and its interaction with biological targets.

  • Substitution at the C-3 position: The C-3 position of the indole ring is a common site for modification. The introduction of various functional groups, such as aldehydes, amides, or heterocyclic rings, can lead to diverse biological activities. For instance, indole-3-carboxamide derivatives have shown potent inhibitory activity against enzymes like HLGP and HIV-1 integrase.

  • Role of the 6-Bromo Substituent: The bromine atom at the 6-position is expected to enhance the lipophilicity of the molecule, which may improve cell membrane permeability. Its electron-withdrawing nature can also influence the reactivity and binding affinity of the indole scaffold to target proteins. However, in some contexts, such as certain indole phytoalexins, 6-bromination has been observed to decrease or abolish antiproliferative activity, highlighting the context-dependent nature of this substitution.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of indole derivatives are provided below.

In Vitro Kinase Inhibition Assay

This assay is employed to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against specific protein kinases.

Example using a luminescence-based kinase assay:

  • Reagents: Target kinase, appropriate substrate, ATP, and the test compound.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 384-well plate, add the serially diluted compounds.

    • Initiate the kinase reaction by adding a mixture of the target kinase, substrate, and ATP to each well. The ATP concentration is typically at or near the Michaelis constant (Km) for the specific kinase.

    • Incubate the plate at room temperature for a specified duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

    • Add a detection reagent that measures the amount of ATP remaining in the well. The signal is typically a luminescent output that is inversely proportional to the kinase activity.

  • Data Analysis:

    • Measure the luminescence in each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.

    • Determine the IC50 values by fitting the dose-response curves using a suitable nonlinear regression model.

Cellular Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Data Analysis:

    • Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 values by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Kinase Inhibition Signaling Pathway

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein Receptor->Substrate Kinase Activity ATP ATP ADP ADP PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate Phosphorylation CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Downstream Signaling IndoleDerivative This compound Derivative IndoleDerivative->Receptor Inhibition

Caption: General signaling pathway of kinase inhibition by this compound derivatives.

Experimental Workflow for SAR Studies

SAR_Workflow Start Design of 6-Bromo-2-methyl- 1H-indole Analogs Synthesis Chemical Synthesis and Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Bioassays Biological Evaluation Characterization->Bioassays KinaseAssay In Vitro Kinase Inhibition Assays Bioassays->KinaseAssay CellAssay Cellular Antiproliferative Assays (e.g., MTT) Bioassays->CellAssay DataAnalysis Data Analysis and IC50/GI50 Determination KinaseAssay->DataAnalysis CellAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Start Iterative Design

Caption: A typical experimental workflow for structure-activity relationship (SAR) studies.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-2-methyl-1H-indole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 6-Bromo-2-methyl-1H-indole (CAS No. 6127-19-1), a halogenated indole derivative utilized in various research applications. Adherence to these protocols is essential to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as an irritant, causing skin and serious eye irritation, and may also cause respiratory irritation. Appropriate Personal Protective Equipment (PPE) must be worn at all times.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side-shields or tightly fitting safety goggles.To protect against dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.
Body Protection Laboratory coat.To protect personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator may be required.To prevent inhalation of irritating dust.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed and approved waste disposal company.[1][2] Due to its halogenated nature, it requires special handling and must not be mixed with non-halogenated chemical waste.

1. Waste Segregation:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."

  • Never mix this compound with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.

2. Containerization:

  • Use a high-density polyethylene (HDPE) or other compatible container with a secure, tight-fitting lid.

  • For small quantities of residue, carefully sweep the solid material into the designated waste container, avoiding the creation of dust.[1]

  • Contaminated materials such as weighing paper, gloves, and pipette tips should also be placed in this container.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Indicate the associated hazards (e.g., "Irritant").

4. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.

  • The storage area should be a designated satellite accumulation area for hazardous waste.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

  • Provide the waste manifest with accurate information about the contents of the container.

In Case of a Spill:

  • Evacuate the immediate area and ensure proper ventilation.

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.[1]

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and absorbent pads. All cleaning materials must also be disposed of as hazardous waste.

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory safety protocols and information typically found in Safety Data Sheets for halogenated organic compounds. No specific experimental protocols for the disposal of this compound were cited in the provided search results beyond the general guidelines for chemical waste management.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Solid Waste ppe->segregate container Place in a Labeled, Compatible Waste Container segregate->container spill Spill Occurs? container->spill cleanup Follow Spill Cleanup Protocol: Contain, Sweep, Clean spill->cleanup Yes store Store Securely in a Designated Satellite Accumulation Area spill->store No cleanup->container contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 6-Bromo-2-methyl-1h-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 6-Bromo-2-methyl-1h-indole. The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure the safety of laboratory personnel and the protection of the environment.

Hazard Identification and Classification

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation[3]
Serious Eye Damage/Eye IrritationGHS07WarningH319: Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure)GHS07WarningH335: May cause respiratory irritation[3]
Acute Toxicity (Oral)GHS07WarningH302: Harmful if swallowed[2]

Operational Plan: Safe Handling and Storage

Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure safe handling.

1. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Eye and Face Protection: Wear tightly sealed safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. Inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat or chemical-resistant apron must be worn to protect personal clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved particulate respirator is necessary.[1]

2. Handling Procedures

  • Avoid the generation of dust.

  • Do not breathe dust, fumes, or vapors.[2]

  • Avoid contact with skin and eyes.[1][2]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling.[1]

3. Storage

  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]

  • The storage area should be secured and accessible only to authorized personnel.

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Spill Management and Disposal Plan

Spill Cleanup

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste material containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[5]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound". Do not use abbreviations.

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste.[6]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[6]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_hood->prep_ppe Check complete handle_weigh Weigh Compound in Fume Hood prep_ppe->handle_weigh Ready to handle handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon Experiment complete disp_collect Collect in Labeled Halogenated Waste Container handle_exp->disp_collect Generate waste cleanup_ppe Dispose of Contaminated PPE cleanup_decon->cleanup_ppe storage Store in a Sealed Container cleanup_ppe->storage disp_contact Contact EHS for Pickup disp_collect->disp_contact

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.